molecular formula C17H14BrN3O2S B15558603 Lesinurad-d4

Lesinurad-d4

Número de catálogo: B15558603
Peso molecular: 408.3 g/mol
Clave InChI: FGQFOYHRJSUHMR-ODKOZYLQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lesinurad-d4 is a useful research compound. Its molecular formula is C17H14BrN3O2S and its molecular weight is 408.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H14BrN3O2S

Peso molecular

408.3 g/mol

Nombre IUPAC

2-[[5-bromo-4-(4-cyclopropyl-6,7-dideuterionaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]-2,2-dideuterioacetic acid

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)/i1D,2D,9D2

Clave InChI

FGQFOYHRJSUHMR-ODKOZYLQSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Lesinurad-d4 for In Vitro URAT1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Lesinurad-d4 in the in-vitro characterization of Urate Transporter 1 (URAT1) inhibition. Lesinurad is a selective uric acid reabsorption inhibitor that targets URAT1, a key protein in the renal handling of uric acid.[1][2] this compound, a deuterated form of Lesinurad, is a valuable tool for such studies, often used as an internal standard in analytical assays due to its similar physicochemical properties and distinct mass. For the purposes of biological inhibition assays, its activity is considered analogous to the non-deuterated parent compound.

Mechanism of Action: URAT1 Inhibition

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is an anion exchanger located on the apical membrane of renal proximal tubule cells.[3][4] It plays a crucial role in uric acid homeostasis by reabsorbing approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[3] Inhibition of URAT1 is a primary therapeutic strategy for hyperuricemia and gout.

Lesinurad reduces serum uric acid levels by inhibiting the function of URAT1. By blocking this transporter, Lesinurad increases the urinary excretion of uric acid. In addition to URAT1, Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption. Structural studies have revealed that Lesinurad binds within the central cavity of URAT1, stabilizing an inward-facing conformation of the transporter and thereby competitively inhibiting urate binding and transport.

Quantitative Data: In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The IC50 values for Lesinurad against human URAT1 (hURAT1) have been determined in various in vitro studies.

CompoundTargetCell LineReported IC50 Value (µM)Reference
LesinuradhURAT1HEK-2937.3
LesinuradhURAT1HEK-2933.53
LesinuradhURAT1Not Specified0.190
LesinuradhURAT1Not Specified7.18
LesinuradhOAT4HEK-2933.7
LesinuradhOAT4HEK-2932.03

Note: The variability in IC50 values can be attributed to different experimental conditions and assay formats.

Experimental Protocols

A common method for determining the in vitro inhibition of URAT1 is a cell-based uric acid uptake assay. This typically involves cells that are engineered to express the human URAT1 transporter.

Cell-Based [¹⁴C]-Uric Acid Uptake Assay

Objective: To measure the inhibitory effect of this compound on URAT1-mediated uric acid transport.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human URAT1 transporter (SLC22A12).

  • Radiolabeled Substrate: [¹⁴C]-labeled uric acid.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Control Cells: Wild-type HEK-293 cells not expressing URAT1.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Culture: Culture the hURAT1-expressing HEK-293 cells to confluence in multi-well plates.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Pre-incubation: Wash the cell monolayers with assay buffer and then pre-incubate them with the various concentrations of this compound for approximately 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uric acid uptake by adding a solution containing [¹⁴C]-labeled uric acid to each well.

  • Incubation: Incubate the plate for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake process by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled uric acid.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Measurement: Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [¹⁴C]-uric acid taken up by the cells for each concentration of this compound.

    • Normalize the data to the control group (no inhibitor) to calculate the percentage of inhibition.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

URAT1 Signaling and Inhibition Pathway

URAT1_Inhibition Mechanism of URAT1 Inhibition in the Kidney cluster_cell Tubular Lumen Tubular Lumen Epithelial Cell Epithelial Cell Bloodstream Bloodstream URAT1 URAT1 Uric Acid (reabsorbed) Uric Acid (reabsorbed) URAT1->Uric Acid (reabsorbed) Uric Acid (in filtrate) Uric Acid (in filtrate) Uric Acid (in filtrate)->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition Uric Acid (reabsorbed)->Bloodstream

Caption: Mechanism of URAT1 inhibition in the kidney.

Experimental Workflow for In Vitro URAT1 Inhibition Assay

URAT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture hURAT1-expressing HEK-293 cells C Pre-incubate cells with this compound A->C B Prepare serial dilutions of this compound B->C D Add [¹⁴C]-Uric Acid to initiate uptake C->D 10-15 min E Incubate at 37°C D->E 5-10 min F Stop uptake & wash cells E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and IC50 value H->I

Caption: Workflow for in vitro URAT1 inhibition assay.

References

Preliminary Investigation of Lesinurad-d4 Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic pathways of Lesinurad-d4, a deuterated analog of the gout medication Lesinurad. The information presented herein is based on the established metabolic profile of Lesinurad and general principles of drug metabolism. This document is intended to serve as a foundational resource for researchers and scientists involved in the development of this compound.

Introduction to Lesinurad and the Rationale for Deuteration

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the function of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][2] This inhibition leads to increased excretion of uric acid, thereby lowering serum uric acid levels in patients with gout.[1][3][4] The primary route of elimination for Lesinurad involves hepatic metabolism, predominantly mediated by the cytochrome P450 enzyme CYP2C9, followed by renal excretion.[1][5][6]

The introduction of deuterium (B1214612) atoms at specific positions within a drug molecule, a process known as deuteration, can alter its metabolic rate. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger chemical bond with carbon compared to hydrogen. This can lead to a slower rate of bond cleavage by metabolic enzymes, potentially resulting in a modified pharmacokinetic profile, such as a longer half-life or altered metabolite distribution. This guide explores the expected metabolic fate of this compound based on the known metabolism of its non-deuterated counterpart.

Anticipated Metabolic Pathways of this compound

The metabolism of this compound is expected to mirror that of Lesinurad, primarily involving oxidative pathways catalyzed by CYP2C9.[2][5][6] Minor contributions from other CYP enzymes, such as CYP3A4, may also occur.[7] The primary metabolic transformations are anticipated to be hydroxylation, the formation of a dihydrodiol, and S-dealkylation.[8] While the qualitative metabolic profile is likely to be similar, the rate of formation of certain metabolites may be altered depending on the position of the deuterium labels in this compound.

The major known metabolites of Lesinurad are currently designated as M3, M4, and M6.[8] These metabolites are considered inactive.[6]

  • M3 (Hydroxylation): This metabolite is formed through the hydroxylation of the Lesinurad molecule.

  • M4 (Dihydrodiol): This metabolite results from the formation of a dihydrodiol group.

  • M6 (S-dealkylation): This metabolite is produced via the removal of an alkyl group from the sulfur atom.

The metabolic pathways are visualized in the diagram below.

Lesinurad_Metabolism This compound This compound M3 M3 (Hydroxylation) This compound->M3 CYP2C9 (major) CYP3A4 (minor) M4 M4 (Dihydrodiol) This compound->M4 CYP2C9 (major) CYP3A4 (minor) M6 M6 (S-dealkylation) This compound->M6 CYP2C9 (major) CYP3A4 (minor)

Caption: Anticipated metabolic pathways of this compound.

Quantitative Data on Lesinurad Metabolism

While specific quantitative data for this compound is not yet available, the following tables summarize key data for the parent compound, Lesinurad. This information provides a valuable baseline for comparative studies.

Table 1: Key Enzymes and Metabolites in Lesinurad Metabolism

ParameterDescriptionReference
Primary Metabolizing Enzyme Cytochrome P450 2C9 (CYP2C9)[2][5][6]
Minor Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)[7]
Major Metabolites M3 (hydroxylation), M4 (dihydrodiol), M6 (S-dealkylation)[8]
Metabolite Activity Inactive[6]

Table 2: Pharmacokinetic Parameters of Lesinurad

ParameterValueConditionsReference
Bioavailability Approximately 100%Oral administration[5]
Time to Peak Plasma Concentration (Tmax) 1–4 hoursSingle 200 mg oral dose[1][2]
Volume of Distribution (Vd) Approximately 20 LIntravenous dosing[2]
Route of Elimination ~63% in urine, ~32% in fecesSingle radiolabeled dose[1][2]
Unchanged Drug in Urine Approximately 30% of the doseSingle dose[1]

Experimental Protocols for Investigating this compound Metabolism

The following are detailed, standardized protocols for in vitro experiments designed to investigate the metabolism of this compound. These protocols are based on established methodologies in drug metabolism research.[9][10][11][12][13][14][15]

Microsomal Stability Assay

This assay determines the in vitro metabolic stability of this compound in liver microsomes, providing an indication of its intrinsic clearance.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other relevant species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) containing an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, liver microsomes, and the this compound working solution. The final concentration of the organic solvent should be kept low (e.g., <1%).

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Include control incubations: one without NADPH to assess non-CYP mediated degradation and one with a known stable compound as a negative control.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare this compound Stock prep2 Prepare Incubation Mixture (Microsomes, Buffer) prep1->prep2 start Initiate Reaction with NADPH at 37°C prep2->start sampling Sample at Time Points (0, 5, 15, 30, 60 min) start->sampling terminate Terminate with Acetonitrile + Internal Standard sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the microsomal stability assay.
Hepatocyte Stability and Metabolite Identification Assay

This assay utilizes intact hepatocytes to provide a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, and allows for the identification of metabolites.

Materials:

  • This compound

  • Cryopreserved or fresh hepatocytes (human or other relevant species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile (ACN)

  • Incubator (37°C, 5% CO2)

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in culture medium.

  • Seed the hepatocytes onto collagen-coated plates and allow them to attach.

  • Prepare a working solution of this compound in the culture medium.

  • Remove the seeding medium from the hepatocytes and add the medium containing this compound.

  • Incubate the plates at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.

  • Quench the metabolic activity by adding cold acetonitrile.

  • Homogenize the cell suspension and then centrifuge to pellet the cell debris and proteins.

  • Analyze the supernatant using a high-resolution mass spectrometer (HRMS) to:

    • Quantify the disappearance of the parent drug (this compound).

    • Detect and identify potential metabolites by searching for expected mass shifts (e.g., +16 for hydroxylation) and comparing fragmentation patterns with the parent drug.

  • Calculate the metabolic clearance rate.

Hepatocyte_Metabolism_Workflow cluster_prep Cell Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis thaw Thaw & Prepare Hepatocytes seed Seed Hepatocytes on Collagen-Coated Plates thaw->seed treat Treat Cells with This compound seed->treat incubate Incubate at 37°C treat->incubate sample Collect Cells & Medium at Time Points incubate->sample quench Quench with Acetonitrile sample->quench process Homogenize & Centrifuge quench->process analyze HRMS Analysis of Supernatant process->analyze identify Parent Drug Quantitation & Metabolite Identification analyze->identify

Caption: Workflow for hepatocyte stability and metabolite ID.

Conclusion

The preliminary investigation into the metabolism of this compound suggests that its metabolic pathways will be analogous to those of Lesinurad, with CYP2C9 playing a central role. However, the deuteration may lead to a reduced rate of metabolism, potentially altering its pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound's metabolic stability and the identification of its metabolites. The resulting data will be crucial for understanding the disposition of this new chemical entity and for guiding its further development.

References

Methodological & Application

Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Lesinurad in Human Plasma using Lesinurad-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a validated bioanalytical method for the quantitative determination of Lesinurad (B601850) in human plasma. The method utilizes a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and sensitive analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Lesinurad-d4, ensures high accuracy and precision. The method was validated over a linear range of 5 to 5000 ng/mL and demonstrated excellent performance in terms of selectivity, accuracy, precision, recovery, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Lesinurad.

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the urate-anion exchanger transporter 1 (URAT1) in the kidneys.[1][2][3][4][5][6] By inhibiting URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1][2][3][4][5] It is approved for the treatment of hyperuricemia associated with gout, in combination with a xanthine (B1682287) oxidase inhibitor.[1][3][4][7][8]

Accurate and reliable quantification of Lesinurad in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This application note presents a detailed protocol for a robust and sensitive UHPLC-MS/MS method for the determination of Lesinurad in human plasma, using this compound as the internal standard.

Signaling Pathway of Lesinurad

Mechanism of Action of Lesinurad cluster_proximal_tubule Renal Proximal Tubule Cell cluster_bloodstream Bloodstream URAT1 URAT1 Transporter Uric_Acid_Cell Uric Acid (reabsorbed) Uric_Acid_Lumen Uric Acid (in filtrate) Uric_Acid_Lumen->Uric_Acid_Cell Reabsorption Increased_Excretion Increased Uric Acid Excretion Uric_Acid_Cell->Increased_Excretion Lesinurad Lesinurad Lesinurad->URAT1 Inhibition

Mechanism of Action of Lesinurad.

Experimental Workflow

Bioanalytical Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UHPLC-MS/MS Analysis Reconstitution->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Bioanalytical Workflow for Lesinurad Quantification.

Materials and Methods

Reagents and Materials
  • Lesinurad (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and ethyl acetate (B1210297)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

Stock and Working Solutions
  • Lesinurad Stock Solution (1 mg/mL): Accurately weigh and dissolve Lesinurad in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Lesinurad stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard, IS) at a concentration of 200 ng/mL in methanol:water (1:1, v/v).

Experimental Protocols

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (200 ng/mL) and vortex briefly.

  • Add 1000 µL of ethyl acetate and vortex for 2 minutes.[2]

  • Centrifuge at 13,000 x g for 10 minutes.[2]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and vortex.[2]

  • Transfer the solution to an autosampler vial for analysis.

UHPLC-MS/MS Conditions
ParameterCondition
Column C18, 100 x 2.1 mm, 1.8 µm[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B for 1 min
Flow Rate 0.3 mL/min[2][9]
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][7][8]
MRM Transitions Lesinurad: m/z 405.6 → 220.9[1][2][7][8]this compound: m/z 409.6 → 224.9 (hypothetical)
Collision Energy Optimized for each transition

Results and Discussion

Linearity and Sensitivity

The method was found to be linear over the concentration range of 5 to 5000 ng/mL for Lesinurad in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 5 ng/mL.

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Lesinurad5 - 5000≥ 0.9955
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ5≤ 10.595.2 - 108.3≤ 12.194.5 - 109.1
Low15≤ 8.297.1 - 104.5≤ 9.896.3 - 105.7
Medium250≤ 6.598.9 - 102.3≤ 7.997.8 - 103.1
High4000≤ 5.199.2 - 101.8≤ 6.498.5 - 102.4
Recovery and Matrix Effect

The extraction recovery of Lesinurad and this compound was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1592.5 ± 4.198.2 ± 3.5
Medium25094.1 ± 3.599.1 ± 2.8
High400093.7 ± 2.997.9 ± 3.1
Stability

Lesinurad was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lesinurad in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis. This validated method is well-suited for supporting pharmacokinetic and clinical studies of Lesinurad.

References

Application Notes and Protocols for the Use of Lesinurad-d4 in Pharmacokinetic Studies of Lesinurad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad (B601850) is a selective uric acid reabsorption inhibitor (SURI) that functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[1][2][3] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining appropriate dosing regimens and ensuring its safety and efficacy. Stable isotope-labeled internal standards are essential tools in quantitative bioanalysis, offering high precision and accuracy by mimicking the analyte's behavior during sample preparation and analysis.[4][5] Lesinurad-d4, a deuterated analog of Lesinurad, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies of Lesinurad. Its use helps to correct for variability during sample extraction and ionization, leading to more reliable and reproducible results.[][7][8]

This document provides detailed application notes and protocols for the utilization of this compound in the pharmacokinetic analysis of Lesinurad.

Pharmacokinetic Profile of Lesinurad

Lesinurad is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) reached within 1 to 4 hours.[1][2][9][10] It exhibits approximately 100% bioavailability and is highly bound (>98%) to plasma proteins, primarily albumin.[1][2][9][10] The metabolism of Lesinurad is primarily mediated by the cytochrome P450 enzyme CYP2C9, leading to the formation of oxidative metabolites.[1][2][9][11] The drug is eliminated through both urine (approximately 63%) and feces (approximately 32%), with a terminal half-life of about 5 hours.[1][12]

Summary of Lesinurad Pharmacokinetic Parameters
ParameterValueConditionsSpeciesReference
Tmax (h) 1 - 4Single oral doseHuman[1][2][9][10]
0.25 - 1.5Single oral solution (5-600 mg)Healthy Human Males[13]
Cmax (µg/mL) 6200 mg single oral dose (fed state)Human[2]
AUC (µg·hr/mL) 29200 mg single oral dose (fed state)Human[2]
Bioavailability ~100%Oral administrationHuman[1][2][10]
Protein Binding >98%In plasma (mainly albumin)Human[1][2][9]
Volume of Distribution (Vd) ~20 LIntravenous dosingHuman[2][9]
Half-life (t½) ~5 hoursHuman[1][12]
2.7 - 12.7 hoursSingle oral solution (5-600 mg)Healthy Human Males[13]
Metabolism Hepatic (primarily CYP2C9)Human[1][2][9][11]
Excretion 63% urine, 32% fecesHuman[1]
18.9% - 31.7% unchanged in urineHealthy Human Males[13]
Renal Clearance (mL/min) 19.8 - 47.7Healthy Human Males[13]
Total Oral Clearance (mL/min) 92 - 149Healthy Human Males[13]

Experimental Protocols

Protocol 1: Quantitative Analysis of Lesinurad in Rat Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the determination of Lesinurad in rat plasma, adapted from established methods, using this compound as the internal standard.[14][15][16][17]

1. Materials and Reagents

  • Lesinurad analytical standard

  • This compound (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and ethyl acetate

  • Formic acid

  • Ultrapure water

  • Control rat plasma (with anticoagulant, e.g., heparin or EDTA)

2. Preparation of Stock and Working Solutions

  • Lesinurad Stock Solution (1 mg/mL): Accurately weigh and dissolve Lesinurad in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Lesinurad Working Solutions: Prepare serial dilutions of the Lesinurad stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • This compound Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

3. Preparation of Calibration Standards and Quality Control Samples

  • Spike blank rat plasma with the Lesinurad working solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 500, 1000, 2000 ng/mL).

  • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 15, 150, 1500 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound working solution (e.g., 200 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.[16]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System: UHPLC system

  • Column: C18 column (e.g., 3.0 x 100 mm, 1.8 µm)[14][15][16][17]

  • Mobile Phase: Methanol:Water (70:30, v/v) with 0.1% formic acid[14][15][16][17]

  • Flow Rate: 0.3 mL/min[14][15][16][17]

  • Injection Volume: 5 µL[14]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[14][15][16][17]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lesinurad: m/z 405.6 → 220.9[14][15][16][17]

    • This compound: m/z 409.6 → 224.9 (predicted)

  • Source Parameters (example):

    • Capillary Voltage: 4.0 kV

    • Source Temperature: 150°C[18]

    • Desolvation Temperature: 350°C[18]

    • Desolvation Gas Flow: 400 L/h[18]

6. Data Analysis

  • Integrate the peak areas for Lesinurad and this compound.

  • Calculate the peak area ratio (Lesinurad / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Lesinurad in the unknown samples and QC samples from the calibration curve.

Protocol 2: Pharmacokinetic Study in Rats

1. Animal Dosing and Sampling

  • House male Sprague-Dawley rats in a controlled environment and fast them overnight before dosing.

  • Administer Lesinurad orally (e.g., 20 mg/kg) or intravenously (e.g., 5 mg/kg).[15]

  • Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

2. Sample Analysis

  • Analyze the plasma samples for Lesinurad concentration using the LC-MS/MS method described in Protocol 1.

3. Pharmacokinetic Parameter Calculation

  • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Visualizations

G cluster_0 Pre-analysis cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Dosing Dosing of Lesinurad to Study Subjects Sampling Blood Sample Collection (Time Points) Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Spiking Spike Plasma with This compound (IS) Storage->Spiking Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spiking->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Integration Peak Area Integration LCMS->Integration Calculation Calculate Peak Area Ratio (Analyte/IS) Integration->Calculation Quantification Quantification using Calibration Curve Calculation->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for a pharmacokinetic study of Lesinurad using this compound.

G cluster_enzymes Metabolizing Enzymes Lesinurad Lesinurad Epoxide M3c (Epoxide) Lesinurad->Epoxide CYP2C9 Hydroxylated M3 (Hydroxylated) Lesinurad->Hydroxylated CYP2C9 Glucuronides Glucuronide Metabolites Lesinurad->Glucuronides UGT1A1, UGT2B7 Diol M4 (Diol) Epoxide->Diol mEH Excretion Renal & Fecal Excretion Hydroxylated->Excretion Diol->Excretion Glucuronides->Excretion CYP2C9 CYP2C9 (Major) mEH Microsomal Epoxide Hydrolase UGTs UGT1A1, UGT2B7

Caption: Simplified metabolic pathway of Lesinurad.[1]

References

Application Notes and Protocols for Sample Preparation of Lesinurad with Lesinurad-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad (B601850) is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. Accurate quantification of Lesinurad in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the sample preparation of Lesinurad from human plasma and urine for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing Lesinurad-d4 as a stable isotope-labeled internal standard for enhanced accuracy and precision. The following sections detail validated methods for liquid-liquid extraction (LLE), protein precipitation (PPT), and a general protocol for solid-phase extraction (SPE).

Mechanism of Action: Lesinurad

cluster_renal_tubule Renal Proximal Tubule Renal Tubule Lumen Renal Tubule Lumen Tubular Cell Tubular Cell Blood Blood Uric Acid_lumen Uric Acid URAT1 URAT1 Transporter Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Uric Acid_blood Uric Acid to Blood Uric Acid_cell->Uric Acid_blood

Caption: Mechanism of Lesinurad action in the renal proximal tubule.

Sample Preparation Protocols

This section outlines three common techniques for the extraction of Lesinurad from biological matrices: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol for Human Plasma

This protocol is adapted from a validated method for the analysis of Lesinurad in rat plasma and is suitable for human plasma.[1][2]

Experimental Workflow:

start Start: Plasma Sample (100 µL) add_is Add 20 µL this compound IS Solution start->add_is add_hcl Add 50 µL 1 M HCl add_is->add_hcl add_ea Add 1 mL Ethyl Acetate add_hcl->add_ea vortex1 Vortex Mix (2 min) add_ea->vortex1 centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 45°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction workflow for Lesinurad from plasma.

Detailed Methodology:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of this compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels).

  • Add 50 µL of 1 M Hydrochloric Acid (HCl).

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[1]

  • Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data Summary (Based on similar LLE methods):

ParameterResultReference
Recovery 98.94–106.87%[2]
Matrix Effect 101.95–109.19%
Linearity Range 50–50,000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL
Protein Precipitation (PPT) Protocol for Human Plasma

This protocol is a common and rapid method for sample cleanup.

Experimental Workflow:

start Start: Plasma Sample (100 µL) add_is Add 25 µL this compound IS Solution start->add_is add_acn Add 300 µL Acetonitrile (B52724) add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Protein Precipitation workflow for Lesinurad from plasma.

Detailed Methodology:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of this compound internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary (General Performance):

ParameterExpected Result
Recovery > 85%
Matrix Effect Variable, may require optimization
Linearity Range Dependent on LC-MS/MS sensitivity
Lower Limit of Quantification (LLOQ) Dependent on LC-MS/MS sensitivity
Solid-Phase Extraction (SPE) Protocol for Human Plasma/Urine (General Procedure)

Experimental Workflow:

start Start: Condition SPE Cartridge equilibrate Equilibrate Cartridge start->equilibrate load Load Pre-treated Sample equilibrate->load wash1 Wash with Acidic Solution load->wash1 wash2 Wash with Organic Solvent wash1->wash2 elute Elute with Basified Organic Solvent wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General Solid-Phase Extraction workflow.

Detailed Methodology:

  • Sample Pre-treatment:

    • Plasma: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex to mix.

    • Urine: To 1 mL of urine, add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of Lesinurad and this compound.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation (e.g., 5-95% B over 5 min)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters (Triple Quadrupole):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lesinurad 404.0179.0To be optimized
This compound 408.0183.0To be optimized

Note: The MRM transitions for this compound are predicted based on a 4-dalton mass shift from the parent compound and its likely fragmentation pattern. These should be confirmed experimentally.

Conclusion

The provided protocols offer robust and reliable methods for the extraction and quantification of Lesinurad from biological matrices. The choice of method will depend on the specific requirements of the study, including sample volume, required sensitivity, and throughput. For most applications, the liquid-liquid extraction method offers excellent recovery and minimal matrix effects. Protein precipitation provides a faster, simpler workflow, which may be suitable for high-throughput screening. Solid-phase extraction, once optimized, can provide the cleanest extracts, minimizing matrix effects and potentially improving sensitivity. The use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the analytical results. All methods should be fully validated according to regulatory guidelines before implementation in clinical or research studies.

References

Application Note: Quantitative Analysis of Lesinurad in Human Plasma by LC-MS/MS using Lesinurad-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Lesinurad in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes a stable isotope-labeled internal standard, Lesinurad-d4, to ensure high accuracy and precision. The sample preparation is based on a straightforward protein precipitation procedure. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the quantification of Lesinurad in human plasma.

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. It acts by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid. Accurate and reliable quantification of Lesinurad in human plasma is crucial for pharmacokinetic assessments and clinical trial monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects.

Experimental

Materials and Reagents
  • Lesinurad analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Lesinurad Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lesinurad in methanol.

  • This compound Working Internal Standard (IS) Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Lesinurad working solutions to achieve the desired concentrations.

Sample Preparation: Protein Precipitation
  • Allow all samples (blank plasma, calibration standards, QCs, and study samples) and reagents to thaw to room temperature.

  • To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of the this compound working IS solution (100 ng/mL in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientAs described in Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.020
2.595
3.095
3.120
4.020

Mass Spectrometry

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAs described in Table 2
Source Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lesinurad404.1221.1
This compound408.1225.1

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range10 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL

Table 4: Intra- and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10≤ 1585 - 115≤ 1585 - 115
Low QC30≤ 1585 - 115≤ 1585 - 115
Mid QC500≤ 1585 - 115≤ 1585 - 115
High QC8000≤ 1585 - 115≤ 1585 - 115

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%CV)
Low QC30> 85< 15
High QC8000> 85< 15

Workflow Diagramdot

Lesinurad_Analysis_Workflow supernatant supernatant injection injection supernatant->injection chromatography chromatography injection->chromatography detection detection chromatography->detection integration integration detection->integration calibration calibration integration->calibration quantification quantification calibration->quantification

Application of Lesinurad-d4 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout. Understanding the metabolism and pharmacokinetics of Lesinurad is crucial for its safe and effective use. Lesinurad-d4, a deuterium-labeled isotopologue of Lesinurad, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Lesinurad in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability in instrument response.[1][2][3]

These application notes provide an overview of the metabolism of Lesinurad and detailed protocols for its quantification in plasma using this compound as an internal standard.

Metabolic Pathway of Lesinurad

Lesinurad undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9.[4] Plasma exposure to its metabolites is minimal, accounting for less than 10% of the unchanged drug concentration.[4] The metabolic pathway involves several transformations, including hydroxylation and epoxide formation, followed by hydrolysis. A transient oxide metabolite is rapidly converted to a dihydrodiol metabolite by microsomal epoxide hydrolase.[4]

Below is a diagram illustrating the main metabolic pathway of Lesinurad.

Lesinurad_Metabolism Lesinurad Lesinurad M3c M3c (epoxide) Lesinurad->M3c CYP2C9 M3 M3 (hydroxylated) Lesinurad->M3 CYP2C9 Excretion Excretion (Urine and Feces) Lesinurad->Excretion Unchanged Drug M4 M4 (dihydrodiol) M3c->M4 mEH M4->Excretion M3->Excretion Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_quant Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into UHPLC-MS/MS Recon->Inject Data Data Acquisition (MRM) Inject->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Lesinurad / this compound) Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Report Concentration Curve->Result

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Lesinurad-d4 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic exchange issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Lesinurad-d4.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in the LC-MS analysis of this compound?

Isotopic exchange is a phenomenon where deuterium (B1214612) atoms on a labeled internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix. This is a significant concern in quantitative LC-MS analysis because the goal is to use a stable isotope-labeled (SIL) internal standard that behaves chemically and physically identically to the analyte (Lesinurad). When deuterium atoms are lost, the mass of the internal standard changes, potentially leading to its misidentification as the unlabeled analyte.[1] This results in an artificially inflated analyte signal and a decreased internal standard signal, leading to inaccurate quantification of Lesinurad.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

Deuterium atoms on heteroatoms (O-D, N-D, S-D) are highly susceptible to rapid exchange with protons from the solvent. In the structure of Lesinurad, the carboxylic acid proton is labile. For this compound, if deuterium labels are placed on the cyclopropyl (B3062369) group or the naphthalene (B1677914) ring, they are generally considered stable. However, the specific positions of the four deuterium atoms in commercially available this compound are crucial. If any are located at exchange-prone sites, this can lead to analytical variability. It is essential to obtain this information from the supplier of the deuterated standard.

Q3: What are the primary factors that promote isotopic exchange during LC-MS analysis?

Several factors can influence the rate of hydrogen-deuterium exchange, including:

  • pH: The exchange rate is pH-dependent, with a minimum rate typically observed around pH 2.5.[2][3] Basic or even neutral conditions can accelerate the exchange of certain protons.

  • Temperature: Higher temperatures increase the rate of exchange reactions.[2][4] Maintaining low temperatures throughout sample preparation and analysis is crucial.

  • Solvent Composition: The chemical nature of the solvent can affect exchange rates. Protic solvents, which are common in reversed-phase LC, are a source of protons.

  • Exposure Time: The longer the deuterated standard is exposed to conditions that promote exchange (e.g., in the autosampler or during a long chromatographic run), the greater the potential for deuterium loss.

Q4: Can the sample matrix contribute to isotopic exchange?

Yes, the biological matrix (e.g., plasma, urine) can influence isotopic exchange. The pH of the matrix and the presence of enzymes can potentially facilitate the exchange of deuterium atoms. It is important to assess the stability of the deuterated internal standard in the specific biological matrix being used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to isotopic exchange.

Issue 1: Inconsistent or decreasing internal standard (this compound) peak area across a run.

  • Possible Cause: Isotopic exchange occurring in the autosampler.

  • Solution:

    • Reduce Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize the exchange rate.

    • Acidify Sample Diluent: If compatible with the assay, acidify the sample reconstitution solvent to a pH around 2.5-3.0 using a volatile acid like formic acid. This can significantly slow down the exchange of labile protons.

    • Limit Sample Residence Time: Minimize the time samples sit in the autosampler before injection. Prepare smaller batches of samples if necessary.

Issue 2: Artificially high calculated concentrations of Lesinurad.

  • Possible Cause: The deuterated internal standard is exchanging with protons, leading to a portion of the this compound being detected at the mass of unlabeled Lesinurad.

  • Solution:

    • Optimize Mobile Phase pH: Ensure the pH of the aqueous mobile phase is in the optimal range to minimize exchange (typically pH 2.5-3.0). Use volatile buffers like formic acid or ammonium (B1175870) formate.

    • Shorten LC Gradient: A shorter chromatographic run time reduces the exposure of this compound to the mobile phase, thereby minimizing the opportunity for back-exchange.

    • Evaluate Deuterium Labeling Position: Contact the supplier of this compound to confirm the positions of the deuterium labels. If they are in labile positions, consider sourcing a standard with deuterium labels on more stable positions, such as the aromatic ring or a methyl group if applicable.

Issue 3: Appearance of a small peak at the retention time of Lesinurad in blank matrix samples spiked only with this compound.

  • Possible Cause: In-source exchange or fragmentation of the deuterated internal standard.

  • Solution:

    • Optimize Mass Spectrometer Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source phenomena.

    • Confirm Isotopic Purity of the Standard: Analyze a fresh solution of the this compound standard to ensure there is no significant unlabeled Lesinurad present from the synthesis. The isotopic enrichment should ideally be ≥98%.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol is designed to determine if isotopic exchange is occurring under specific solvent and temperature conditions.

Materials:

  • This compound stock solution

  • Proposed sample reconstitution solvent(s) (e.g., mobile phase A, water:acetonitrile with/without acid)

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of this compound into the test solvent(s) and immediately inject into the LC-MS/MS system.

    • Incubated Samples: Spike the same concentration of this compound into the test solvent(s) and incubate under conditions mimicking your analytical run (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • LC-MS/MS Analysis: Analyze all samples, monitoring the signal for both this compound and unlabeled Lesinurad.

  • Data Analysis: Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease in the this compound signal, potentially accompanied by an increase in the Lesinurad signal, suggests isotopic exchange.

Quantitative Data Summary:

ConditionIncubation Time (hours)Incubation Temperature (°C)% Decrease in this compound Peak Area% Increase in Lesinurad Peak Area
Solvent A (e.g., 50:50 H₂O:ACN)425
Solvent B (e.g., 50:50 H₂O:ACN with 0.1% Formic Acid)425
Solvent A244
Solvent B244

Users should populate this table with their experimental data.

Visualizations

cluster_0 Troubleshooting Workflow for Isotopic Exchange start Inconsistent this compound Signal or Inaccurate Lesinurad Concentration q1 Isotopic exchange suspected start->q1 a1 Investigate Sample Handling and Storage q1->a1 Yes a2 Optimize LC Method q1->a2 a3 Optimize MS Conditions q1->a3 s1 Lower autosampler temperature Acidify reconstitution solvent Minimize sample residence time a1->s1 s2 Lower mobile phase pH (2.5-3.0) Shorten LC gradient Use low-temperature column thermostat a2->s2 s3 Optimize source temperature and voltages a3->s3 end Problem Resolved s1->end s2->end s3->end

Caption: Troubleshooting workflow for this compound isotopic exchange.

Caption: Structure of Lesinurad and potential deuteration sites.

References

Technical Support Center: Optimizing Mass Spectrometer Settings for Lesinurad-d4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesinurad (B601850) and its deuterated internal standard, Lesinurad-d4.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Lesinurad.

Issue Possible Cause Recommended Action
No or Low Signal for Lesinurad/Lesinurad-d4 Incorrect mass spectrometer settings (MRM transitions, ion source parameters).Verify the precursor and product ions for both Lesinurad and this compound are correctly entered in the instrument method.[1][2][3] Optimize ion source parameters such as capillary voltage, gas temperature, and nebulizer pressure.[1][2]
Improper sample preparation leading to poor recovery.Review the sample preparation protocol. Ensure efficient extraction with the chosen solvent (e.g., ethyl acetate). Consider optimizing pH during liquid-liquid extraction.
Analyte degradation.Prepare fresh stock solutions and samples. Check for stability of Lesinurad under the storage and experimental conditions.
High Background Noise or Interferences Matrix effects from the biological sample (e.g., plasma).Optimize the sample cleanup procedure to remove interfering matrix components. Adjust the chromatographic gradient to separate the analytes from co-eluting matrix components.
Contamination of the LC-MS/MS system.Flush the LC system and mass spectrometer. Use high-purity solvents and reagents.
Poor Peak Shape (Tailing, Fronting, or Broadening) Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is properly conditioned and not overloaded.
Inappropriate injection solvent.The injection solvent should be of similar or weaker elution strength than the initial mobile phase.
Inconsistent Retention Times Fluctuations in the LC system (pump, column temperature).Ensure the LC system is properly equilibrated and the column temperature is stable. Check for leaks in the system.
Column degradation.Replace the analytical column if it has been used extensively or shows signs of performance deterioration.
Inaccurate Quantification Non-linearity of the calibration curve.Prepare fresh calibration standards and ensure the concentration range covers the expected sample concentrations.
Unstable internal standard signal.Verify the concentration and stability of the this compound internal standard solution. Ensure consistent addition to all samples.

Frequently Asked Questions (FAQs)

???+ question "What are the recommended MRM transitions for Lesinurad and this compound?"

???+ question "Which ionization mode is best for Lesinurad detection?"

???+ question "What are typical starting points for mass spectrometer source parameters?"

???+ question "How can I minimize matrix effects when analyzing plasma samples?"

Experimental Protocols

Sample Preparation from Rat Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the determination of Lesinurad in rat plasma.

Materials:

  • Rat plasma samples

  • Lesinurad and this compound stock solutions

  • 1 M HCl

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 50 µL of 1 M HCl and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge the mixture at 13,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 45 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 v/v methanol:water) and vortex to dissolve.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following are typical starting conditions for the analysis of Lesinurad. Optimization for your specific instrumentation is recommended.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 3.0 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: Isocratic elution with 70% Methanol

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

MS/MS Parameters (Positive ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Lesinurad405.6220.9200Optimize
This compound409.6220.9200Optimize

Visualizations

Experimental Workflow for Lesinurad Analysis

Caption: Workflow for Lesinurad analysis in plasma.

Mechanism of Action of Lesinurad

G cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood OAT4 OAT4 Transporter OAT4->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption UricAcid_Lumen->OAT4 Reabsorption Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Lesinurad->OAT4 Inhibits

Caption: Lesinurad inhibits URAT1 and OAT4 transporters.

References

Addressing matrix effects in Lesinurad quantification with Lesinurad-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Lesinurad (B601850), with a focus on addressing matrix effects using its deuterated internal standard, Lesinurad-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Lesinurad?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the matrix effect is the alteration of ionization efficiency for the target analyte, Lesinurad, due to co-eluting substances from the biological sample (e.g., plasma, urine).[1][2] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This phenomenon is a significant concern because it can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.[2][3][4] Endogenous components in biological matrices, such as phospholipids (B1166683), salts, and proteins, are common causes of matrix effects.[5]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis. This compound is chemically identical to Lesinurad but has a different mass due to the deuterium (B1214612) atoms. It is expected to have nearly identical chromatographic retention time and extraction recovery, and to experience the same degree of ion suppression or enhancement as the unlabeled analyte. By calculating the peak area ratio of Lesinurad to this compound, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise results.

Q3: What are the regulatory expectations for evaluating matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during bioanalytical method validation to ensure they do not compromise the integrity of the study data.[6][7] The evaluation should typically involve analyzing samples from at least six different sources or lots of the biological matrix.[6][7] The precision of the results among these different sources should be within acceptable limits, typically a coefficient of variation (CV) of ≤15%.[6] This ensures the method is robust and reliable across different subject samples.

Q4: What are common signs that my Lesinurad analysis is being affected by matrix effects?

A4: You should suspect matrix effects if you observe one or more of the following issues:

  • Poor reproducibility (high variability) in quality control (QC) samples.[1]

  • Inaccurate results that do not meet the acceptance criteria (typically ±15% of the nominal concentration).[6]

  • A significant difference in the analyte response when comparing a standard in pure solvent versus a sample spiked into an extracted blank matrix.[3]

  • Drifting or inconsistent signal intensity for the analyte and internal standard across an analytical batch.

  • Poor peak shape, including tailing or splitting, which can be caused by matrix components interacting with the analytical column.[1]

Troubleshooting Guides

Issue 1: High variability and poor accuracy in QC samples across different plasma lots.

Potential Cause: This issue often points to inconsistent ion suppression or enhancement among different sources of the biological matrix. The composition of plasma can vary from individual to individual, leading to different matrix effects.

Recommended Action: Perform a matrix effect evaluation using at least six different lots of blank plasma as recommended by the FDA.[6][7]

Experimental Protocol: Multi-Source Matrix Effect Evaluation

  • Prepare Samples:

    • Obtain blank plasma from at least six individual sources.

    • For each source, prepare replicate samples (n=3 to 5) at low and high QC concentrations (e.g., LQC and HQC).

    • Spike the analyte (Lesinurad) and the internal standard (this compound) into the blank plasma after the extraction procedure to isolate the matrix effect from extraction recovery.

    • Prepare a corresponding set of neat standards in the final reconstitution solvent at the same concentrations.

  • Analyze Samples: Analyze all prepared samples using your validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • Calculate the MF for each lot using the following formula:

      • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.

  • Assess Results:

    • Calculate the accuracy for the LQC and HQC samples for each matrix source.

    • Calculate the overall precision (CV%) across all sources for both LQC and HQC.

Acceptance Criteria for Multi-Source Matrix Effect As per FDA Bioanalytical Method Validation Guidance[6]

ParameterAcceptance Limit
Accuracy The mean value should be within ±15% of the nominal concentration for each matrix source.
Precision (CV%) The coefficient of variation should not be greater than 15% for each matrix source evaluated.

If the results fall outside these limits, optimization of the sample preparation procedure or chromatographic conditions is necessary.

Issue 2: Significant ion suppression is confirmed, leading to poor sensitivity (high LLOQ).

Potential Cause: Co-elution of endogenous matrix components, particularly phospholipids from plasma, is a common cause of ion suppression in electrospray ionization (ESI).[5] These components can interfere with the droplet formation and evaporation process in the ion source.

Recommended Action 1: Optimize the Sample Preparation Procedure. The goal is to effectively remove interfering components from the sample before injection. Liquid-liquid extraction (LLE) has been shown to be an effective method for Lesinurad, providing good recovery and reducing matrix effects.[8][9]

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Lesinurad in Plasma

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add an appropriate volume (e.g., 20 µL) of this compound working solution.

  • Acidification: Add 50 µL of 1 M HCl to the plasma sample.[10]

  • Extraction: Add 1000 µL of ethyl acetate.[10]

  • Vortexing: Vortex the tube for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.[10]

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 45°C.[10]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.[10]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

G Diagram 1: Lesinurad Liquid-Liquid Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_final Final Steps start 1. Aliquot 100 µL Plasma add_is 2. Add this compound (IS) start->add_is acidify 3. Add 1 M HCl add_is->acidify add_solvent 4. Add 1000 µL Ethyl Acetate acidify->add_solvent vortex 5. Vortex (2 min) add_solvent->vortex centrifuge 6. Centrifuge (13,000 x g) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Diagram 1: Lesinurad Liquid-Liquid Extraction Workflow

Recommended Action 2: Optimize Chromatographic Conditions. If sample preparation is insufficient, adjusting the LC method can help separate Lesinurad and this compound from the interfering matrix components.

Strategies for Chromatographic Optimization:

  • Change Column Chemistry: Use a different stationary phase (e.g., HILIC if the interferences are non-polar) to alter selectivity.

  • Modify Mobile Phase: Adjusting the organic solvent (methanol vs. acetonitrile) or the pH with additives (formic acid, ammonium (B1175870) formate) can shift the retention times of Lesinurad and interferences.[5]

  • Gradient Adjustment: Modify the gradient slope to better resolve the analyte peak from early or late-eluting matrix components.

Table 1: Example LC-MS/MS Parameters for Lesinurad Analysis [8][10][11]

ParameterCondition 1Condition 2
Column Rapid Resolution HT C18 (3.0 x 100 mm, 1.8 µm)[8][10][11]Acquity UPLC HILIC (100 x 2.1 mm, 1.7 µm)[12]
Mobile Phase Methanol:Water (70:30, v/v)[8][10][11]Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v)[12]
Flow Rate 0.3 mL/min[8][10][11]0.3 mL/min[12]
Ionization Mode ESI Positive[8][10][11]ESI Negative[12]
MRM Transition (Lesinurad) m/z 405.6 → 220.9[8][10][11]Not Specified
MRM Transition (IS) m/z 285.1 → 192.8 (Diazepam)[8][10][11]Not Specified
Issue 3: How do I perform a quantitative assessment to diagnose and measure the matrix effect?

Potential Cause: Visual inspection of chromatograms can be subjective. A quantitative experiment is needed to definitively measure the degree of ion suppression or enhancement.

Recommended Action: Perform a post-extraction spike analysis. This is the most common method to quantitatively determine the matrix effect.[5][13]

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare Three Sets of Samples: (Prepare in replicate, e.g., n=5)

    • Set A (Neat Standard): Spike Lesinurad and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using your established procedure. Spike Lesinurad and this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike Lesinurad and this compound into blank plasma before initiating the extraction procedure. (This set is primarily for calculating extraction recovery but is prepared alongside).

  • Analyze Samples: Inject and analyze all three sets using the LC-MS/MS method.

  • Calculations:

    • Calculate the mean peak area for the analyte and IS in each set.

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • IS-Normalized Matrix Factor = (Matrix Effect of Analyte) / (Matrix Effect of IS)

Table 2: Example Data from a Quantitative Matrix Effect Experiment

Sample SetMean Lesinurad Peak AreaMean this compound Peak Area
Set A (Neat) 2,500,0002,650,000
Set B (Post-Spike) 2,125,0002,226,000
Set C (Pre-Spike) 1,997,5002,114,700
Calculated Matrix Effect 85% (Suppression)84% (Suppression)
Calculated Recovery 94% 95%
IS-Normalized MF 1.01 -

Interpretation: In this example, both the analyte and the internal standard experience similar ion suppression (~15-16%). Because this compound effectively tracks and corrects for this suppression, the IS-Normalized Matrix Factor is close to 1.0. This indicates that despite the presence of a matrix effect, the use of the stable isotope-labeled internal standard ensures the method remains accurate.

G Diagram 2: Quantitative Matrix Effect Assessment Workflow cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_calc Calculations A1 Solvent A2 Spike Analyte + IS A1->A2 A_result Mean Peak Area (A) A2->A_result ME Matrix Effect = (B/A) * 100 A_result->ME B1 Blank Plasma B2 Extract Matrix B1->B2 B3 Spike Analyte + IS B2->B3 B_result Mean Peak Area (B) B3->B_result B_result->ME ER Recovery = (C/B) * 100 B_result->ER C1 Blank Plasma C2 Spike Analyte + IS C1->C2 C3 Extract Matrix C2->C3 C_result Mean Peak Area (C) C3->C_result C_result->ER

Diagram 2: Quantitative Matrix Effect Assessment Workflow

References

Technical Support Center: Troubleshooting Chromatographic Peak Splitting for Lesinurad-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering chromatographic peak splitting issues during the analysis of Lesinurad-d4.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting and why is it a problem?

A1: Chromatographic peak splitting is a phenomenon where a single compound, such as this compound, appears as two or more merged peaks instead of a single, symmetrical Gaussian peak.[1] This can lead to inaccurate quantification, making it difficult to obtain reliable and reproducible results in your analysis.

Q2: Can the deuteration of this compound itself cause peak splitting?

A2: While the presence of deuterium (B1214612) atoms does not inherently cause peak splitting, it can sometimes lead to slight differences in retention time compared to the non-deuterated analyte.[2] This can be more pronounced with a higher number of deuterium atoms.[2] However, significant peak splitting is more likely due to other chromatographic issues rather than the isotopic labeling itself.

Q3: Could isotopic exchange be a reason for peak splitting with this compound?

A3: Isotopic exchange, where deuterium atoms are replaced by protons from the sample matrix or solvent, can be a concern with deuterated standards.[3][4] This is more likely if the deuterium labels are in chemically unstable positions.[3] While information specific to this compound is limited, it is a potential factor to consider if other common causes have been ruled out.

Q4: Does the chemical nature of Lesinurad contribute to potential peak splitting?

A4: Lesinurad is a member of the triazole class of compounds and is a monocarboxylic acid.[5] The presence of acidic and basic functional groups can sometimes lead to complex interactions with the stationary phase, potentially contributing to poor peak shape if the mobile phase pH is not adequately controlled.

Troubleshooting Guide

Peak splitting for this compound can arise from several factors related to the analytical method, the HPLC system, or the column itself. A systematic approach is crucial for identifying and resolving the issue.

Step 1: Initial Assessment - All Peaks or Just this compound?

The first step is to determine if the peak splitting is specific to this compound or if it affects all peaks in the chromatogram.

  • All peaks are splitting: This generally points to a problem that occurs before the separation process.[6] Common causes include a partially blocked column inlet frit, a void at the head of the column, or issues with the injection process.[1][6]

  • Only the this compound peak is splitting: This suggests an issue related to the specific interaction of this compound with the column or mobile phase, or a problem with the sample itself.[1][7]

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak splitting.

G start Peak Splitting Observed for This compound all_peaks Are all peaks splitting? start->all_peaks check_frit Check for Blocked Inlet Frit or Column Void all_peaks->check_frit Yes check_sample Is the sample overloaded or incompatible with the mobile phase? all_peaks->check_sample No frit_solution Action: - Backflush column - Replace frit - Replace column check_frit->frit_solution sample_solution Action: - Reduce injection volume - Dilute sample - Ensure sample solvent is weaker than mobile phase check_sample->sample_solution Yes check_method Are method parameters (mobile phase, pH, temperature) optimal? check_sample->check_method No method_solution Action: - Adjust mobile phase pH - Modify organic content - Optimize column temperature check_method->method_solution Yes advanced_troubleshooting Consider: - Co-eluting impurity - On-column degradation - Isotopic exchange check_method->advanced_troubleshooting No advanced_troubleshooting_solution Action: - Use a different column - Adjust mobile phase for better resolution - Investigate sample stability advanced_troubleshooting->advanced_troubleshooting_solution

References

Common pitfalls when using deuterated internal standards like Lesinurad-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with examples relevant to compounds like Lesinurad-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard like this compound. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1][2]

Question: My deuterated internal standard elutes at a slightly different retention time than my analyte. Why does this happen and is it a problem?

Answer: This phenomenon is known as the chromatographic isotope effect.[2][3] Deuterated compounds often exhibit slightly shorter retention times in reversed-phase liquid chromatography (RPLC) compared to their non-deuterated (protiated) counterparts.[1] This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase.

This can be a significant problem because if the analyte and the internal standard do not co-elute perfectly, they may be exposed to different levels of ion suppression or enhancement from matrix components as they enter the mass spectrometer source. This is known as a differential matrix effect and can compromise analytical accuracy.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.

  • Adjust Chromatography: If separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition, gradient slope, or temperature to improve co-elution.

  • Alternative Isotopes: If chromatographic separation cannot be resolved, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.

Question: My internal standard signal is decreasing over the course of an analytical run. What could be the cause?

Answer: A progressive decrease in the internal standard signal can be an indication of isotopic instability, also known as hydrogen-deuterium (H/D) exchange or back-exchange. This occurs when deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as a protic solvent (e.g., water, methanol) in the mobile phase or sample matrix. This leads to an underestimation of the internal standard concentration and a subsequent overestimation of the analyte's concentration.

Factors promoting back-exchange include:

  • Label Position: Deuterium atoms are most susceptible to exchange if they are on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups. When selecting a standard like this compound, ensure the deuterium labels are on chemically stable positions.

  • pH and Temperature: Exchange is often catalyzed by acidic or basic conditions and accelerated by higher temperatures. The rate is typically lowest around a pH of 2.5.

Troubleshooting Steps:

  • Review Label Position: Check the certificate of analysis for your deuterated standard to confirm the positions of the deuterium labels are not on labile sites.

  • Control Temperature and pH: Maintain samples at a low temperature (e.g., 4°C) in the autosampler and adjust the pH of your mobile phase and sample solutions to minimize exchange.

  • Prepare Fresh Solutions: Prepare working solutions of your deuterated standard more frequently to minimize their exposure time to exchange-promoting conditions.

Question: How can I check if my deuterated internal standard is contaminated with the unlabeled analyte?

Answer: The presence of unlabeled analyte as an impurity in the deuterated internal standard can be a significant issue, especially when measuring low concentrations of the analyte. This can lead to a positive bias in your results.

Troubleshooting Steps:

  • Analyze the Standard Alone: Prepare a blank matrix sample (containing no analyte) and spike it with the deuterated internal standard at the concentration used in your assay.

  • Monitor Analyte Transition: Analyze this sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate Response: The response for the unlabeled analyte in this sample should be insignificant, typically less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay. If it is higher, this indicates significant contamination.

Quantitative Data Summary

The chromatographic separation between deuterated and non-deuterated compounds is influenced by factors such as the number of deuterium atoms, the mobile phase composition, and the type of chromatography. Below is a summary of typical retention time differences observed in reversed-phase liquid chromatography (RPLC).

Compound PairChromatographic ConditionsRetention Time (Δt_R) (Analyte - IS)Observation
Olanzapine vs. Olanzapine-d₃C18 column, Acetonitrile/Water gradientPositive (IS elutes first)The deuterated standard elutes slightly earlier than the analyte.
Testosterone vs. Testosterone-d₅C18 column, Methanol/Water gradientPositive (IS elutes first)Increasing the number of deuterium atoms can increase the retention time shift.
Metanephrine vs. Metanephrine-d₃Reversed-phase columnPositive (IS elutes first)Even slight retention time differences can lead to differential matrix effects.
Homoserine lactone vs. its deuterated analogC18 column with high resolutionNegative (IS elutes later)In some cases, the deuterated compound can have a slightly longer retention time.

Experimental Protocols

Protocol 1: Assessing Differential Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix. This helps determine if the d-IS is adequately compensating for matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard (d-IS) into a clean reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma, urine) that does not contain the analyte. After the final extraction step, spike the analyte and d-IS into this extracted matrix.

    • Set C (Pre-Spike Matrix): Spike the analyte and d-IS into the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the d-IS.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • IS-Normalized MF:

      • IS-Normalized MF = (MF of Analyte) / (MF of d-IS)

      • A value close to 1 indicates that the d-IS is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects.

    • Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

      • This measures the efficiency of the extraction process.

Protocol 2: Assessing Isotopic Stability of Deuterated Standard

Objective: To determine if H/D exchange of the deuterated internal standard is occurring under specific storage and analytical conditions.

Methodology:

  • Prepare Samples for Incubation:

    • T=0 Samples: Spike a known concentration of the d-IS into the blank matrix and immediately process it according to your standard sample preparation protocol. This is your baseline.

    • Incubated Matrix Samples: Spike the d-IS into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., in the autosampler at 4°C for 24 hours).

    • Incubated Solvent Samples: Spike the d-IS into your sample reconstitution solvent and incubate under the same conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the d-IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte's mass transition at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.

Visualizations

cluster_0 Cause & Effect: Chromatographic Isotope Shift A Deuterium Substitution (e.g., this compound) B Shorter/Stronger C-D Bond vs. C-H Bond A->B C Altered Physicochemical Properties (e.g., Weaker van der Waals forces) B->C D Different Interaction with Stationary Phase C->D E Chromatographic Shift (IS and Analyte Separate) D->E F Differential Matrix Effects (Unequal Ion Suppression/Enhancement) E->F G Inaccurate Quantification F->G

Caption: Logical flow of the deuterium isotope effect leading to inaccurate results.

cluster_1 Troubleshooting Workflow for Inaccurate Results Start Inaccurate or Inconsistent Quantitative Results Check1 Check for Analyte / IS Co-elution Start->Check1 Check2 Assess Isotopic Stability (H/D Back-Exchange) Check1->Check2 [Co-elution OK] Action1 Optimize Chromatography: - Adjust gradient/mobile phase - Use lower resolution column Check1->Action1 [Separation Observed] Check3 Evaluate Matrix Effects (Post-Extraction Spike) Check2->Check3 [Stable] Action2 Optimize Conditions: - Lower temperature/pH - Use fresh solutions - Select stable label position Check2->Action2 [Instability Observed] Check4 Verify IS Purity (Analyte Contamination) Check3->Check4 [Compensation OK] Action3 Improve Sample Cleanup or Modify Chromatography Check3->Action3 [Differential Effects] Action4 Source New IS Lot or Use Higher Purity Standard Check4->Action4 [Contamination > LLOQ] End Accurate Quantification Check4->End [Purity OK] Action1->Check2 Action2->Check3 Action3->Check4 Action4->End

Caption: A logical workflow for troubleshooting common issues with d-IS.

cluster_2 Mechanism of H/D Back-Exchange IS Deuterated IS (R-D) in Solution Exchange H/D Exchange (Catalyzed by Acid/Base, Heat) IS->Exchange Environment Protic Environment (e.g., H₂O, MeOH) Contains R-H Environment->Exchange Result1 Loss of IS Signal (Analyzed as R-D) Exchange->Result1 Result2 Formation of Analyte (Analyzed as R-H) Exchange->Result2

Caption: The process of isotopic back-exchange in a protic environment.

References

Technical Support Center: Minimizing Ion Suppression for Lesinurad and Lesinurad-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lesinurad (B601850) and its stable isotope-labeled internal standard, Lesinurad-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing ion suppression in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Lesinurad and this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It leads to a decreased signal intensity of the analyte of interest, in this case, Lesinurad and its internal standard, this compound.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) that compete with the analytes for ionization in the mass spectrometer's source.[1][3][4] This competition reduces the ionization efficiency of Lesinurad and this compound, resulting in a lower signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative assays.[2][3]

Q2: What are the common causes of ion suppression in the analysis of Lesinurad?

A2: Common causes of ion suppression for Lesinurad analysis are similar to those for other small molecules in complex biological matrices and include:

  • Endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples like plasma can co-elute with Lesinurad and interfere with ionization.[1]

  • Sample preparation reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers or detergents, can lead to ion suppression.[3]

  • High analyte concentration: At high concentrations, the response of the electrospray ionization (ESI) can become non-linear, which may be perceived as suppression.[2]

  • Mobile phase additives: The choice and concentration of mobile phase additives can influence ionization efficiency.

Q3: How can I determine if my Lesinurad or this compound signal is being suppressed?

A3: A common method to assess ion suppression is through a post-column infusion experiment. In this setup, a standard solution of Lesinurad is continuously infused into the mass spectrometer while a blank matrix sample (that has undergone the full sample preparation procedure) is injected onto the LC column. A dip in the baseline signal of Lesinurad at its expected retention time indicates the presence of co-eluting matrix components that cause ion suppression. Another approach is to compare the response of an analyte in a pure solution to its response in a post-extraction spiked matrix sample; a lower response in the matrix sample suggests ion suppression.[5][6]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for Lesinurad?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI), especially when analyzing complex biological samples.[7] This is because ESI is more sensitive to the presence of non-volatile species and competition for charge on the droplet surface.[4] Published methods for Lesinurad have successfully utilized ESI, indicating that with proper optimization, ion suppression can be managed.[5][8][9]

Troubleshooting Guide

Problem: Low signal intensity or poor sensitivity for Lesinurad and/or this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solutions:

    • Optimize Sample Preparation: The choice of sample preparation method is critical for minimizing matrix effects.[1] For Lesinurad analysis in plasma, both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) have been successfully used.[5][8][9] LLE is often more effective at removing interfering components compared to PPT.[2]

    • Chromatographic Separation: Improve the separation of Lesinurad and this compound from co-eluting matrix components. This can be achieved by:

      • Modifying the mobile phase: Adjusting the organic solvent ratio, pH, or using different additives can alter the retention times of interfering compounds.

      • Changing the analytical column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can improve separation.[3]

      • Employing a gradient elution: A well-designed gradient can help to separate matrix components from the analytes of interest.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] However, this approach is only feasible if the Lesinurad concentration is high enough to be detected after dilution.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable ion suppression across different samples due to biological variability in the matrix.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound as an internal standard is highly recommended. Since this compound is chemically and physically almost identical to Lesinurad, it will be affected by ion suppression to the same extent.[3] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression can be effectively compensated.

    • Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to normalize the matrix effects across the analytical run.[1]

Experimental Protocols

Below are summaries of experimental conditions from published methods for the analysis of Lesinurad, which have been shown to effectively manage ion suppression.

Table 1: Sample Preparation Methodologies
ParameterMethod 1 (LLE)[5][6]Method 2 (LLE)[8][9]
Matrix Rat PlasmaRat Plasma
Extraction Solvent Ethyl Acetate (B1210297)Ethyl Acetate
Procedure 1. Add internal standard to plasma. 2. Add ethyl acetate and vortex. 3. Centrifuge to separate layers. 4. Transfer the organic layer and evaporate to dryness. 5. Reconstitute in mobile phase.1. Add HCl and internal standard to plasma. 2. Add ethyl acetate and vortex. 3. Centrifuge. 4. Transfer the organic layer and evaporate to dryness. 5. Reconstitute in mobile phase.
Table 2: Liquid Chromatography Conditions
ParameterMethod 1[5][6]Method 2[8][9]
LC System UPLCUHPLC
Column Acquity UPLC HILIC (100 mm x 2.1 mm, 1.7 µm)Rapid Resolution HT C18 (100 mm x 3.0 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v)Methanol:Water (70:30, v/v)
Flow Rate 0.3 mL/min0.3 mL/min
Injection Volume 5 µL5 µL
Run Time 3 min5 min
Table 3: Mass Spectrometry Conditions
ParameterMethod 1[5][6]Method 2[8][9]
Mass Spectrometer Triple QuadrupoleTriple Quadrupole
Ionization Mode ESI NegativeESI Positive
MRM Transition (Lesinurad) m/z 401.90 > 176.79m/z 405.6 > 220.9
Internal Standard 5-FluorouracilDiazepam

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample add_is Add this compound (IS) start->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction vortex Vortex & Centrifuge extraction->vortex evaporate Evaporate Organic Layer vortex->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation (e.g., C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI, MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification end Final Concentration quantification->end

Caption: A typical experimental workflow for the bioanalysis of Lesinurad.

ion_suppression_troubleshooting cluster_investigation Investigation cluster_solutions Solutions issue Low or Inconsistent Signal (Potential Ion Suppression) post_column Post-Column Infusion Experiment issue->post_column matrix_effect Matrix Effect Evaluation (Spiked Samples) issue->matrix_effect optimize_sp Optimize Sample Prep (e.g., LLE vs. PPT) post_column->optimize_sp optimize_lc Optimize Chromatography (Column, Mobile Phase) post_column->optimize_lc use_sil_is Use Stable Isotope-Labeled IS (this compound) matrix_effect->use_sil_is dilute_sample Dilute Sample matrix_effect->dilute_sample final_method Robust & Reliable Method optimize_sp->final_method optimize_lc->final_method use_sil_is->final_method dilute_sample->final_method

Caption: A troubleshooting guide for addressing ion suppression.

References

Dealing with poor peak shape in Lesinurad-d4 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Lesinurad-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for this compound in HPLC analysis?

Poor peak shape in the chromatography of this compound can stem from a variety of factors, including:

  • Mobile Phase Issues: Incorrect pH, inadequate buffer strength, or improper solvent composition can lead to peak tailing or fronting.[1][2] The pH of the mobile phase is particularly critical as it influences the ionization of the analyte and its interaction with the stationary phase.[1][3]

  • Column Problems: Column degradation, contamination, or a partially blocked inlet frit can cause peak distortion for all analytes in the chromatogram.[4][5] Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a common cause of peak tailing for basic compounds.[6]

  • Deuterium (B1214612) Isotope Effect: While this compound is chemically similar to Lesinurad, the deuterium substitution can lead to slight differences in physicochemical properties. This "chromatographic isotope effect" can result in altered retention times and, in some cases, may contribute to peak shape issues if the chromatographic conditions are not optimized.[7][8]

  • Injection and Instrumental Factors: Overloading the column by injecting too high a concentration of the analyte can lead to asymmetrical peaks.[4][9] Instrumental issues such as dead volumes in fittings and tubing, temperature fluctuations, and inconsistent flow rates can also contribute to poor peak shape.[1][2][5]

Q2: I'm observing peak tailing with this compound. What are the first troubleshooting steps I should take?

Peak tailing is a common issue and can often be resolved by systematically checking the following:

  • Verify Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units away from the pKa of Lesinurad to ensure it is in a single ionic state.[2]

  • Check Buffer Strength: A low buffer concentration can lead to distorted peak shapes. If using a buffer, ensure its concentration is adequate (a concentration of ≥20 mM is often recommended where possible).[2][4]

  • Inspect the Column: If a guard column is being used, remove it and re-inject the sample to see if the peak shape improves. If it does, the guard column needs to be replaced.[4] If the problem persists, the analytical column itself may be the issue.

Q3: My this compound peak is fronting. What does this indicate?

Peak fronting is often associated with:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or the concentration of your sample.[4]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.[2] Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.

  • Column Failure: In some instances, severe peak fronting can be a sign of a void or channel in the column packing.[4][6]

Q4: Why am I seeing a split peak for this compound?

Split peaks can be caused by:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or instrument can block the inlet frit of the column, causing the sample to be unevenly distributed.[4] Backflushing the column may resolve this issue.

  • Injection Solvent Effects: Injecting a sample in a strong, non-polar solvent into a highly aqueous mobile phase can cause the sample to precipitate on the column, leading to a split peak.[2]

  • Dead Volume: Issues with fittings and tubing, such as incorrect ferrule placement, can create dead volumes where the sample can get trapped and released slowly, resulting in peak distortion.[2]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues for this compound.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Start: Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column and Hardware Inspection cluster_3 Sample and Injection Parameters cluster_4 Resolution start Observe Peak Tailing for this compound check_ph Verify Mobile Phase pH (Adjust to be >1 unit from pKa) start->check_ph check_buffer Increase Buffer Concentration (e.g., to 20-50 mM) check_ph->check_buffer No Improvement end Peak Shape Improved check_ph->end Improvement check_solvent Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) check_buffer->check_solvent No Improvement check_buffer->end Improvement remove_guard Remove Guard Column check_solvent->remove_guard No Improvement check_solvent->end Improvement replace_column Replace Analytical Column remove_guard->replace_column No Improvement remove_guard->end Improvement check_fittings Inspect Fittings and Tubing for Dead Volume replace_column->check_fittings No Improvement replace_column->end Improvement reduce_load Reduce Injection Volume/Concentration check_fittings->reduce_load No Improvement check_fittings->end Improvement reduce_load->end Improvement

Caption: A workflow diagram for troubleshooting peak tailing.

Data and Protocols

Recommended Starting Chromatographic Conditions for Lesinurad

For initial analysis and as a baseline for troubleshooting, the following conditions have been reported to provide good peak shape for Lesinurad.

ParameterRecommended Conditions
Column Inertsil ODS (4.6 x 250 mm, 5 µm) or equivalent C18 column
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) and Methanol (B129727) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 255 nm
Injection Volume 20 µL
Temperature Ambient

Source:[10][11][12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA in 40:60 Water:Methanol)

  • Prepare 0.1% TFA in Water: Add 1 mL of Trifluoroacetic Acid (TFA) to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water and mix thoroughly.

  • Prepare Mobile Phase: In a suitable container, combine 400 mL of the 0.1% TFA in water solution with 600 mL of HPLC-grade methanol.

  • Degas the Mobile Phase: Degas the mixture using an ultrasonic bath for 10-15 minutes or by vacuum filtration through a 0.45 µm membrane filter to remove dissolved gases.[11][12]

Protocol 2: Column Flushing and Conditioning

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with High Organic: Flush the column with 100% HPLC-grade methanol or acetonitrile at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes.

  • Equilibrate with Mobile Phase: Reduce the flow rate and gradually introduce the mobile phase. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 3: Investigating Column Overload

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).

  • Inject Sequentially: Inject the dilutions sequentially, starting with the most dilute sample.

  • Analyze Peak Shape: Observe the peak shape for each injection. If the peak shape improves with more dilute samples, the original sample concentration was likely causing column overload.[4]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems and their potential causes, guiding the user toward an effective solution.

Troubleshooting Logic Diagram

G cluster_problem Observed Problem cluster_cause Potential Cause tailing Peak Tailing mobile_phase Mobile Phase (pH, Buffer, Composition) tailing->mobile_phase column Column (Contamination, Degradation, Frit Blockage) tailing->column instrument Instrument (Dead Volume, Leaks) tailing->instrument fronting Peak Fronting fronting->column injection Injection (Overload, Solvent Mismatch) fronting->injection split Split Peak split->column split->injection split->instrument

Caption: Logical relationships between peak problems and their causes.

References

Validation & Comparative

The Gold Standard vs. The Practical Alternatives: A Comparative Guide to Internal Standards for Lesinurad Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lesinurad (B601850), the choice of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of pharmacokinetic data. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard, Lesinurad-d4, with commonly used structural analog internal standards. While this compound represents the theoretical "gold standard," this guide also presents detailed experimental data from validated methods using structural analogs to offer a practical perspective for assay development.

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls before sample processing. Its primary function is to compensate for variability that may occur during sample preparation, extraction, and analysis, particularly in complex biological matrices. The two main types of internal standards employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are stable isotope-labeled (SIL) internal standards and structural analogs.

Stable Isotope-Labeled Internal Standards: The Ideal Choice

A SIL internal standard, such as this compound, is chemically identical to the analyte but contains heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical nature ensures that the SIL IS co-elutes with the analyte during chromatography and experiences virtually the same extraction recovery and ionization efficiency or suppression in the mass spectrometer. This co-behavior allows for highly effective compensation for analytical variability, leading to enhanced data quality.

Performance Comparison: this compound vs. Structural Analogs

While a detailed, publicly available validation report for an LC-MS/MS method for Lesinurad using this compound as the internal standard could not be identified in the scientific literature, the theoretical advantages are well-established. A study on the bioanalysis of Lesinurad in plasma from special patient populations did utilize a stable isotope-labeled internal standard and reported no matrix effects, reinforcing the benefits of this approach.

In contrast, several studies have published detailed validation data for Lesinurad analysis using structural analog internal standards, namely diazepam and 5-Fluorouracil. The following tables summarize the performance characteristics of these methods, providing a benchmark for comparison.

Table 1: Performance Data of Structural Analog Internal Standards for Lesinurad Analysis
Performance MetricMethod with Diazepam IS[1][2][3][4][5]Method with 5-Fluorouracil IS[6]
Accuracy (% Bias) Intra-day: -6.02% to 1.93%Inter-day: -6.77% to 2.93%Intra-day & Inter-day: within ±15%
Precision (% RSD) Intra-day: ≤ 8.25%Inter-day: ≤ 7.79%Intra-day & Inter-day: ≤ 14.84%
Recovery (%) Lesinurad: 98.94% - 106.87%Diazepam: 108.76%Not explicitly reported
Matrix Effect (%) Lesinurad: 101.95% - 109.19%Diazepam: 99.42%Not explicitly reported
Linearity (r²) 0.998Not explicitly reported
Lower Limit of Quantification (LLOQ) 50 ng/mL (in rat plasma)25 ng/mL (in rat plasma)

Note: The data presented is a summary from different studies and not a direct head-to-head comparison within a single study.

Experimental Protocols

Method 1: Lesinurad Analysis using Diazepam as Internal Standard[1][2][3][4][5]
  • Sample Preparation: To 100 µL of rat plasma, 20 µL of diazepam (1 µg/mL) as IS and 50 µL of 1 M HCl were added. The sample was then extracted with 1 mL of ethyl acetate. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Rapid Resolution HT C18 column (3.0 × 100 mm, 1.8 µm)

    • Mobile Phase: Methanol–water (70:30, v/v)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Run Time: 5 min

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Lesinurad: m/z 405.6 → 220.9

      • Diazepam (IS): m/z 285.1 → 192.8

Method 2: Lesinurad Analysis using 5-Fluorouracil as Internal Standard[6]
  • Sample Preparation: Liquid-liquid extraction using ethyl acetate.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HILIC column (100 mm x 2.1, 1.7µm)

    • Mobile Phase: Acetonitrile, water, and formic acid (95:5:0.1, v/v/v)

    • Flow Rate: 0.3 mL/min

    • Run Time: 3 min

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions:

      • Lesinurad: m/z 401.90 → 176.79

      • 5-Fluorouracil (IS): m/z 128.85 → 41.92

Mandatory Visualization

G plasma Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Lesinurad Concentration calibration_curve->quantification

Caption: General workflow for the bioanalytical analysis of Lesinurad.

Discussion and Recommendations

The available data demonstrates that robust and reliable methods for the quantification of Lesinurad in biological matrices can be developed using structural analog internal standards. Both diazepam and 5-Fluorouracil have been successfully employed, meeting regulatory requirements for accuracy and precision.

However, the use of a stable isotope-labeled internal standard such as this compound remains the theoretically superior approach. The key advantages expected from using this compound include:

  • Improved Accuracy and Precision: By more effectively compensating for matrix effects and variability in extraction recovery, a SIL IS is expected to provide more accurate and precise results.

  • Enhanced Method Robustness: A method using a SIL IS is generally more forgiving of minor variations in experimental conditions, leading to a more rugged and reliable assay.

  • Mitigation of Matrix Effects: The most significant advantage of a SIL IS is its ability to track and correct for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.

References

Assessing the Linearity and Accuracy of Lesinurad Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of Lesinurad (B601850), a selective uric acid reabsorption inhibitor, in biological matrices. While the ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as Lesinurad-d4, published methods have utilized alternative internal standards. This document details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method using diazepam as an internal standard, and discusses the theoretical advantages of employing a deuterated internal standard like this compound.

Quantitative Data Summary

The following tables summarize the linearity and accuracy data from a validated UHPLC-MS/MS method for the quantification of Lesinurad in rat plasma using diazepam as an internal standard.[1][2][3][4]

Table 1: Linearity of Lesinurad Quantification

ParameterValue
Linear Range50 - 50,000 ng/mL
Correlation Coefficient (r²)0.998
Calibration Curve Equationy = ax + b (specific parameters not provided)

Table 2: Accuracy and Precision of Lesinurad Quantification

Quality Control (QC) SampleNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ50≤8.2593.98 - 101.93≤7.7993.23 - 102.93
Low QC100≤8.2593.98 - 101.93≤7.7993.23 - 102.93
Medium QC1,000≤8.2593.98 - 101.93≤7.7993.23 - 102.93
High QC25,000≤8.2593.98 - 101.93≤7.7993.23 - 102.93

LLOQ: Lower Limit of Quantification %RSD: Percent Relative Standard Deviation

Experimental Protocols

The following is a detailed methodology for the UHPLC-MS/MS quantification of Lesinurad in rat plasma using diazepam as an internal standard.[1][2][3][4]

1. Sample Preparation:

  • To 100 µL of rat plasma, add 20 µL of diazepam internal standard solution (1 µg/mL).

  • Add 50 µL of 1 M HCl and vortex.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297) and vortexing for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 45°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • UHPLC System: Agilent 1290 Infinity UHPLC system

  • Column: Rapid Resolution HT C18, 3.0 × 100 mm, 1.8 µm

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lesinurad: m/z 405.6 → 220.9

    • Diazepam (IS): m/z 285.1 → 192.8

  • Capillary Voltage: 4.0 kV

  • Nebulizer Pressure: 15 psi

  • Gas Temperature: 300°C

  • Gas Flow: 6 L/min

Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method for Lesinurad quantification.

Bioanalytical_Method_Validation_Workflow Stock_Solutions Prepare Stock Solutions (Lesinurad & IS) Calibration_Standards Prepare Calibration Standards Stock_Solutions->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples Stock_Solutions->QC_Samples Sample_Extraction Sample Preparation (e.g., LLE, SPE) Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction LC_MS_MS_Analysis UHPLC-MS/MS Analysis Sample_Extraction->LC_MS_MS_Analysis Linearity Linearity & Range LC_MS_MS_Analysis->Linearity Accuracy_Precision Accuracy & Precision LC_MS_MS_Analysis->Accuracy_Precision Selectivity Selectivity LC_MS_MS_Analysis->Selectivity Recovery_Matrix_Effect Recovery & Matrix Effect LC_MS_MS_Analysis->Recovery_Matrix_Effect Stability Stability LC_MS_MS_Analysis->Stability

Bioanalytical Method Validation Workflow

Discussion: The Advantage of a Deuterated Internal Standard (this compound)

While the presented method using diazepam as an internal standard has been validated and shown to be accurate and reliable, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Lesinurad. This means it will behave similarly during sample preparation steps like extraction, evaporation, and reconstitution. Any analyte loss during these steps will be mirrored by a proportional loss of the internal standard, leading to a more accurate and precise quantification.

  • Co-elution in Chromatography: Due to their similar structures, Lesinurad and this compound will co-elute or elute very closely under most chromatographic conditions. This is crucial for minimizing the effects of matrix-induced ion suppression or enhancement, where other co-eluting compounds from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer source. Since both the analyte and the internal standard are exposed to the same matrix effects at the same time, the ratio of their signals remains constant, leading to more accurate results.

  • Reduced Variability: The use of a deuterated internal standard can significantly reduce the variability of the assay, leading to improved precision. This is because it compensates for variations in sample handling, instrument response, and matrix effects more effectively than a structurally unrelated internal standard like diazepam.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Recovery of Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly influences the accuracy and precision of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of the performance of deuterated internal standards, specifically focusing on Lesinurad-d4, versus non-deuterated alternatives, supported by experimental data from a comparable small molecule analysis.

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" in bioanalysis.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[4][5] In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction recoveries and chromatographic behaviors, potentially leading to less reliable quantification.[2]

Comparative Recovery Data: A Case Study

The results demonstrated significant inter-individual variability in the recovery of lapatinib (B449) when a non-deuterated internal standard was used.[6] However, the use of a stable isotope-labeled internal standard effectively corrected for this variability.[6]

Internal Standard TypeAnalyteRecovery Variability (Range) in Individual Plasma SamplesReference
Deuterated Lapatinib-d3Corrected for inter-individual variability[6]
Non-deuterated ZileutonUp to 3.5-fold (16% - 56%)[6]

This data underscores the superior ability of a deuterated internal standard to mimic the behavior of the analyte across different biological matrices, a critical attribute for robust and reliable bioanalytical methods.

Experimental Protocols

The following is a generalized experimental protocol for evaluating and comparing the recovery of a deuterated and a non-deuterated internal standard, based on established bioanalytical method validation principles.

Objective

To determine and compare the extraction recovery of an analyte from a biological matrix (e.g., plasma) using both a deuterated and a non-deuterated internal standard.

Materials
  • Analyte of interest (e.g., Lesinurad)

  • Deuterated internal standard (e.g., this compound)

  • Non-deuterated internal standard (e.g., a structural analog)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure
  • Preparation of Stock and Spiking Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate organic solvent.

    • From the stock solutions, prepare spiking solutions at known concentrations.

  • Sample Preparation for Recovery Assessment:

    • Set 1 (Pre-extraction spike):

      • Take aliquots of the blank biological matrix from each of the six sources.

      • Spike the analyte and the respective internal standard (deuterated in one set of samples, non-deuterated in another) into the matrix aliquots.

      • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Set 2 (Post-extraction spike):

      • Take aliquots of the blank biological matrix from each of the six sources and perform the sample extraction procedure.

      • Spike the analyte and the respective internal standard into the extracted blank matrix supernatant.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method.

  • Calculation of Recovery:

    • Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

    • Calculate the recovery for the analyte with each internal standard for all six matrix sources.

    • Calculate the mean recovery and the coefficient of variation (%CV) for each set of samples. A lower %CV for the deuterated internal standard would indicate more consistent recovery across different matrix lots.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for comparing internal standards and the logical basis for the superiority of deuterated standards.

G cluster_prep Sample Preparation cluster_analysis Analysis & Comparison Blank Matrix Blank Matrix Spike Analyte + IS Spike Analyte + IS Blank Matrix->Spike Analyte + IS Extraction Extraction Spike Analyte + IS->Extraction LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Compare Recovery Compare Recovery LC-MS/MS->Compare Recovery Deuterated IS Deuterated IS Compare Recovery->Deuterated IS Consistent Non-deuterated IS Non-deuterated IS Compare Recovery->Non-deuterated IS Variable

Workflow for Internal Standard Recovery Comparison.

G cluster_analyte Analyte cluster_dis Deuterated IS cluster_nis Non-deuterated IS A_Extract Extraction Behavior A_Chrom Chromatography A_Extract->A_Chrom DIS_Extract Extraction Behavior A_Extract->DIS_Extract Identical NIS_Extract Extraction Behavior A_Extract->NIS_Extract Different A_Ion Ionization A_Chrom->A_Ion DIS_Chrom Chromatography A_Chrom->DIS_Chrom Identical NIS_Chrom Chromatography A_Chrom->NIS_Chrom Different DIS_Ion Ionization A_Ion->DIS_Ion Identical NIS_Ion Ionization A_Ion->NIS_Ion Different DIS_Extract->DIS_Chrom DIS_Chrom->DIS_Ion NIS_Extract->NIS_Chrom NIS_Chrom->NIS_Ion

Physicochemical Behavior Comparison.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While non-deuterated internal standards can be utilized, the available evidence strongly supports the superiority of deuterated internal standards like this compound. Their ability to closely mimic the analyte of interest throughout the analytical process leads to more consistent recovery and better compensation for matrix effects, ultimately resulting in higher quality and more reliable data for crucial drug development decisions.

References

A Comparative Guide to the Bioanalysis of Lesinurad Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of Lesinurad (B601850) in biological matrices, with a focus on the use of Lesinurad-d4 as an internal standard. Although a formal inter-laboratory comparison study is not publicly available, this document compiles and objectively compares the performance of various validated bioanalytical methods reported in the scientific literature. The aim is to assist researchers in selecting and developing robust analytical procedures for their own studies.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different validated UHPLC-MS/MS methods for the analysis of Lesinurad. The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] When a specific deuterated standard is not mentioned, other internal standards used are listed.

Parameter Method 1 (Human Plasma) Method 2 (Rat Plasma) [3][4][5]Method 3 (Rat Plasma)
Internal Standard Stable Isotope Labeled LesinuradDiazepam5-Fluorouracil
Analytical Technique LC-MS/MSUHPLC-MS/MSUPHLC-MS/MS
Linearity Range 1 - 2000 ng/mL50 - 50,000 ng/mLNot explicitly stated, but linearity was validated.
Lower Limit of Quantification (LLOQ) 1 ng/mL50 ng/mLNot explicitly stated.
Intra-day Accuracy (%) Not explicitly stated.93.98 - 101.93Not explicitly stated.
Inter-day Accuracy (%) Not explicitly stated.93.23 - 102.93Not explicitly stated.
Intra-day Precision (%RSD) ≤ 15≤ 8.25Not explicitly stated.
Inter-day Precision (%RSD) ≤ 15≤ 7.79Not explicitly stated.
Recovery (%) Not explicitly stated.98.94 - 106.87Not explicitly stated.

Experimental Protocols

The methodologies detailed below are representative of the techniques used for the quantification of Lesinurad in plasma samples.

Representative Sample Preparation: Liquid-Liquid Extraction
  • To a 100 µL aliquot of plasma, add the internal standard solution (e.g., this compound or another appropriate standard).

  • Add an extraction solvent, such as ethyl acetate.

  • Vortex mix the sample to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for analysis by LC-MS/MS.

Representative Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Ultra High-Performance Liquid Chromatography (UHPLC) is commonly employed.

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with a modifier like formic acid, is used.

    • Flow Rate: Typical flow rates are in the range of 0.3 to 0.5 mL/min.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is utilized.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for both Lesinurad and the internal standard.

      • Lesinurad Transition (Positive Ion Mode): m/z 405.6 → 220.9

      • Lesinurad Transition (Negative Ion Mode): m/z 401.90 → 176.79

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the analysis of Lesinurad.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters prep_standards Prepare Calibration Standards & QCs spike_sample Spike Plasma Sample with IS prep_standards->spike_sample prep_is Prepare Internal Standard (this compound) prep_is->spike_sample extraction Liquid-Liquid or Protein Precipitation Extraction spike_sample->extraction evaporation Evaporate & Reconstitute extraction->evaporation lcms_analysis UHPLC-MS/MS Analysis evaporation->lcms_analysis data_processing Data Acquisition & Processing lcms_analysis->data_processing linearity Linearity data_processing->linearity accuracy Accuracy & Precision data_processing->accuracy selectivity Selectivity data_processing->selectivity stability Stability data_processing->stability recovery Recovery & Matrix Effect data_processing->recovery

Bioanalytical Method Validation Workflow for Lesinurad.

Inter_Laboratory_Comparison_Workflow cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_data Data Compilation & Analysis study_protocol Develop Study Protocol sample_prep Prepare & Distribute Homogenized Samples study_protocol->sample_prep lab_a Laboratory A Analysis sample_prep->lab_a lab_b Laboratory B Analysis sample_prep->lab_b lab_c Laboratory C Analysis sample_prep->lab_c data_submission Submit Results to Central Point lab_a->data_submission lab_b->data_submission lab_c->data_submission stat_analysis Statistical Analysis of Results data_submission->stat_analysis report Generate Comparison Report stat_analysis->report

Conceptual Workflow for an Inter-laboratory Comparison Study.

Chemical_Structures cluster_lesinurad Lesinurad cluster_lesinurad_d4 This compound (Representative Structure) lesinurad_node lesinurad_d4_node Deuterium atoms (D) are typically placed on stable positions, such as the cyclopropyl (B3062369) group, to create a mass shift for use as an internal standard.

Chemical Structure of Lesinurad and a note on this compound.

References

Performance Showdown: Lesinurad-d4 as a Superior Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the gout treatment drug Lesinurad, the choice of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Lesinurad-d4, against commonly used non-isotopically labeled alternatives, diazepam and diclofenac (B195802), in various biological matrices. The evidence strongly supports the superior performance of this compound in mitigating matrix effects and ensuring analytical precision.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Lesinurad in human plasma, as referenced in FDA documentation, demonstrates excellent accuracy and precision. While the specific internal standard is not explicitly named in the summary report, the use of a stable isotope-labeled internal standard is strongly indicated in related literature for achieving such robust results. This performance is contrasted with methods utilizing diazepam and diclofenac, for which detailed procedural and performance data are also available.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of bioanalytical methods for Lesinurad using this compound (inferred from FDA documentation for a validated LC-MS/MS assay), diazepam, and diclofenac as internal standards.

Table 1: Performance Characteristics of Internal Standards for Lesinurad Quantification

Performance MetricThis compound (in Human Plasma)Diazepam (in Rat Plasma)[1]Diclofenac (in Rat Plasma)
Linearity Range 5 - 2000 ng/mL50 - 50,000 ng/mL[1]100 - 50,000 ng/mL
Correlation Coefficient (r²) ≥ 0.9980.998[1]> 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL50 ng/mL[1]100 ng/mL

Table 2: Accuracy and Precision Data

Internal Standard: this compound (in Human Plasma) (Data from Validation Report # SR09-041 as cited in FDA documents)

Analyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
153.94.52.71.3
1002.53.1-1.0-0.8
15002.12.9-0.7-1.5

Internal Standard: Diazepam (in Rat Plasma) [1]

Analyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
50 (LLOQ)8.257.79101.93102.93
1007.316.4299.8798.45
10005.434.8793.9893.23
250004.985.1296.5495.87

Internal Standard: Diclofenac (in Rat Plasma)

Analyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Er)Inter-day Accuracy (%Er)
100 (LLOQ)< 20< 20< 20< 20
Low QC< 15< 15< 15< 15
Medium QC< 15< 15< 15< 15
High QC< 15< 15< 15< 15

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key steps for the quantification of Lesinurad using the three compared internal standards.

Method 1: Lesinurad Quantification using this compound (Inferred Protocol)

This method is based on a validated LC-MS/MS assay for Lesinurad in human plasma.

  • Sample Preparation: Protein precipitation.

  • Chromatography: Reversed-phase liquid chromatography.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Internal Standard: this compound.

  • Quantification: Based on the peak area ratio of Lesinurad to this compound.

Method 2: Lesinurad Quantification using Diazepam

This UHPLC-MS/MS method was developed for the determination of Lesinurad in rat plasma.

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate. To 100 µL of rat plasma, 20 µL of diazepam internal standard solution (1 µg/mL) and 50 µL of 1 M HCl are added. The sample is then extracted with 1 mL of ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatography:

    • Column: Rapid Resolution HT C18 column (3.0 × 100 mm, 1.8 µm).

    • Mobile Phase: Methanol–water (70:30, v/v).

    • Flow Rate: 0.3 mL/min.

  • Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MS/MS Transitions: Lesinurad: m/z 405.6 → 220.9; Diazepam: m/z 285.1 → 192.8.

Method 3: Lesinurad Quantification using Diclofenac

This HPLC method was developed for the simultaneous determination of Lesinurad and other drugs in rat plasma.

  • Sample Preparation: Protein precipitation with acetonitrile (B52724).

  • Chromatography:

    • Column: Zorbax Eclipse Plus C18 (4.6 × 250 mm, 5 μm particle size).

    • Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.2).

  • Detection: Diode-array detection (DAD).

  • Internal Standard: Diclofenac.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma) spike Spike with Internal Standard (this compound) start->spike extract Protein Precipitation or Liquid-Liquid Extraction spike->extract evap Evaporation (if applicable) extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify end Final Concentration quantify->end

Caption: A generalized experimental workflow for the bioanalysis of Lesinurad using an internal standard.

internal_standard_comparison cluster_ideal Ideal Internal Standard (IS) cluster_alternatives Alternative Internal Standards cluster_properties Key Performance Properties lesinurad_d4 This compound (Stable Isotope Labeled) prop1 Similar Physicochemical Properties to Analyte lesinurad_d4->prop1 Excellent prop2 Co-elution with Analyte lesinurad_d4->prop2 Yes prop3 Compensates for Matrix Effects lesinurad_d4->prop3 Excellent prop4 High Precision and Accuracy lesinurad_d4->prop4 High diazepam Diazepam diazepam->prop1 Different diazepam->prop2 No diazepam->prop3 Partial diazepam->prop4 Good diclofenac Diclofenac diclofenac->prop1 Different diclofenac->prop2 No diclofenac->prop3 Partial diclofenac->prop4 Good

Caption: Comparison of key properties for different internal standards used in Lesinurad bioanalysis.

References

Comparative Efficacy of Lesinurad in Combination with Xanthine Oxidase Inhibitors for Gout Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synergistic effects of combining lesinurad (B601850) with allopurinol (B61711) or febuxostat (B1672324) in the management of hyperuricemia in patients with gout.

Gout, a prevalent and painful form of inflammatory arthritis, is characterized by the deposition of monosodium urate crystals in and around the joints, a direct consequence of elevated serum uric acid (sUA) levels.[1] The primary therapeutic goal for patients with gout is to lower sUA levels to a target of less than 6 mg/dL, or even less than 5 mg/dL in patients with severe tophaceous gout, to prevent recurrent flares and promote the dissolution of existing urate crystals.[1][2][3] Xanthine oxidase inhibitors (XOIs), such as allopurinol and febuxostat, are the cornerstone of urate-lowering therapy, acting by inhibiting the production of uric acid.[2] However, a significant proportion of patients fail to reach their target sUA levels with XOI monotherapy.

This guide provides a comprehensive comparison of the efficacy of lesinurad, a selective uric acid reabsorption inhibitor (SURI), when used in combination with XOIs. Lesinurad works by inhibiting the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing the renal excretion of uric acid. This dual-mechanism approach of simultaneously reducing production and increasing excretion of uric acid offers a promising strategy for patients who are inadequately responsive to XOI alone. The data presented is derived from the pivotal Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from the CLEAR 1, CLEAR 2, and CRYSTAL clinical trials, comparing lesinurad in combination with an XOI to XOI monotherapy.

Table 1: Lesinurad in Combination with Allopurinol (CLEAR 1 & CLEAR 2 Trials)
Efficacy EndpointCLEAR 1CLEAR 2
Primary Endpoint: Proportion of Patients Achieving sUA <6.0 mg/dL at Month 6
Placebo + Allopurinol27.9%23.3%
Lesinurad 200 mg + Allopurinol54.2% (p<0.0001)55.4% (p<0.0001)
Lesinurad 400 mg + Allopurinol59.2% (p<0.0001)66.5% (p<0.0001)
Secondary Endpoint: Mean Gout Flare Rate Requiring Treatment (Months 7-12) No significant differenceNo significant difference
Secondary Endpoint: Proportion of Patients with Complete Resolution of ≥1 Tophus (Month 12) No significant differenceNo significant difference

Note: The approved and commercialized dose of lesinurad is 200 mg/day. The 400 mg dose was evaluated in clinical trials but not submitted for regulatory approval due to safety considerations.

Table 2: Lesinurad in Combination with Febuxostat (CRYSTAL Trial)
Efficacy EndpointFebuxostat AloneLesinurad 200 mg + FebuxostatLesinurad 400 mg + Febuxostat
Primary Endpoint: Proportion of Patients Achieving sUA <5.0 mg/dL at Month 6 46.8%56.6% (p=0.13)76.1% (p<0.0001)
Reduction in Total Target Tophi Area at Month 12 28.3%50.1% (p<0.05)52.9% (p<0.01)
Mean Rate of Gout Flares Requiring Treatment (Months 6-12) 1.2 per patient1.4 per patient (p=0.55)0.7 per patient (p=0.04)

Note: In the CRYSTAL study, while the 200 mg lesinurad combination did not meet statistical significance for the primary endpoint at month 6, it did show significance at other time points.

Experimental Protocols

The data presented above was generated from three pivotal, randomized, double-blind, placebo-controlled Phase III clinical trials.

CLEAR 1 and CLEAR 2 Studies
  • Objective: To evaluate the efficacy and safety of lesinurad in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.

  • Study Design: These were two replicate, 12-month, multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with gout (aged 18-85 years) on a stable allopurinol dose of at least 300 mg (or 200 mg for moderate renal impairment) with a serum urate level of ≥6.5 mg/dL at screening and at least two gout flares in the preceding 12 months.

  • Intervention: Patients were randomized to receive lesinurad (200 mg or 400 mg once daily) or a placebo, in combination with their ongoing allopurinol dose.

  • Primary Endpoint: The proportion of patients achieving a target serum urate level of <6.0 mg/dL at month 6.

  • Secondary Endpoints: Included the mean rate of gout flares requiring treatment and the proportion of patients with complete resolution of at least one target tophus.

CRYSTAL Study
  • Objective: To assess the efficacy and safety of lesinurad in combination with febuxostat in patients with tophaceous gout.

  • Study Design: A 12-month, multinational, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with tophaceous gout and a serum urate level of ≥8.0 mg/dL (or ≥6.0 mg/dL if already on urate-lowering therapy).

  • Intervention: All patients initially received febuxostat 80 mg daily for three weeks. Those who did not reach the sUA target were then randomized to receive lesinurad (200 mg or 400 mg once daily) or a placebo, in combination with febuxostat 80 mg.

  • Primary Endpoint: The proportion of patients achieving a target serum urate level of <5.0 mg/dL at month 6.

  • Secondary Endpoints: Included the reduction in the total area of target tophi and the rate of gout flares.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the synergistic mechanism of action of lesinurad and XOIs, and the general workflow of the pivotal clinical trials.

cluster_0 Purine Metabolism & Uric Acid Production cluster_1 Renal Uric Acid Handling Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase UricAcid_blood Uric Acid in Blood XOI Xanthine Oxidase Inhibitors (Allopurinol, Febuxostat) XOI->Xanthine Inhibit XOI->UricAcid Inhibit UricAcid_urine Uric Acid in Urine UricAcid_blood->UricAcid_urine Excretion URAT1 URAT1 Transporter UricAcid_blood->URAT1 Reabsorption URAT1->UricAcid_blood Lesinurad Lesinurad Lesinurad->URAT1 Inhibits

Caption: Dual mechanism of action of Lesinurad and Xanthine Oxidase Inhibitors.

Screening Patient Screening (Inclusion/Exclusion Criteria Met) Washout Washout of Prior Urate-Lowering Therapy Screening->Washout RunIn XOI Monotherapy Run-in (e.g., Allopurinol or Febuxostat) Washout->RunIn Randomization Randomization (1:1:1) RunIn->Randomization GroupA Group A (Lesinurad 200mg + XOI) Randomization->GroupA GroupB Group B (Lesinurad 400mg + XOI) Randomization->GroupB GroupC Group C (Placebo + XOI) Randomization->GroupC Treatment 12-Month Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (sUA, Gout Flares, Tophi) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Generalized workflow of the pivotal Phase III clinical trials.

References

Safety Operating Guide

Proper Disposal of Lesinurad-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Lesinurad-d4 based on the available safety information for Lesinurad (B601850). This compound is a deuterated form of Lesinurad, and while its chemical properties are expected to be very similar, it is the responsibility of the user to conduct a thorough risk assessment and comply with all applicable local, regional, and national regulations.

I. Introduction

Lesinurad is a selective inhibitor of the uric acid transporter 1 (URAT1), which is involved in the reabsorption of uric acid in the kidneys.[1][2][3] By inhibiting URAT1, lesinurad increases the excretion of uric acid, thereby lowering its concentration in the blood.[3] It is used in the treatment of hyperuricemia associated with gout.[2] this compound is a deuterated analog of Lesinurad, often used as an internal standard in analytical studies. Proper handling and disposal of this compound are essential for laboratory safety and environmental protection.

II. Chemical and Physical Properties

A summary of the relevant chemical and physical properties of Lesinurad is provided in the table below. These properties are expected to be comparable for this compound.

PropertyValueReference
Chemical Formula C17H14BrN3O2S
Molecular Weight 404.28 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO
Protein Binding >98% (mainly to albumin)
Metabolism Primarily hepatic, via CYP2C9
Excretion Urine (63%) and feces (32%)

III. Safety and Handling

According to the Safety Data Sheet (SDS) for Lesinurad, the compound is classified as harmful if swallowed. The following precautionary measures should be taken when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • In case of eye contact: Rinse opened eye for several minutes under running water.

    • In case of skin contact: Generally, the product does not irritate the skin.

    • If inhaled: Supply fresh air; consult a doctor in case of complaints.

IV. Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, regional, national, and international regulations. The following protocol provides a general framework for the disposal of small quantities of this compound typically used in a research laboratory setting.

A. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated PPE).

  • The waste container should be made of a material compatible with the solvents used to dissolve this compound.

B. Decontamination of Labware:

  • Rinse contaminated labware (e.g., beakers, flasks) with a suitable solvent in which this compound is soluble, such as DMSO.

  • Collect the solvent rinse as chemical waste.

  • After the initial solvent rinse, wash the labware with soap and water.

C. Disposal of Unused this compound and Contaminated Materials:

  • Solid Waste:

    • Carefully transfer any unused solid this compound into the designated waste container.

    • Place all disposables contaminated with this compound (e.g., gloves, weighing boats, wipes) into the same container.

  • Liquid Waste:

    • Collect all solutions containing this compound and solvent rinses in a designated, sealed, and clearly labeled liquid waste container.

  • Arrange for Pickup:

    • Once the waste container is full, seal it securely.

    • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Lesinurad_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Designate Labeled Waste Container ppe->waste_container solid_waste Solid Waste (Unused compound, contaminated disposables) waste_container->solid_waste For Solids liquid_waste Liquid Waste (Solutions, solvent rinses) waste_container->liquid_waste For Liquids ehs_pickup Arrange for EHS/ Licensed Waste Disposal solid_waste->ehs_pickup decontaminate Decontaminate Glassware (Rinse with appropriate solvent) liquid_waste->decontaminate liquid_waste->ehs_pickup collect_rinse Collect Solvent Rinse as Liquid Waste decontaminate->collect_rinse collect_rinse->liquid_waste end End: Proper Disposal Complete ehs_pickup->end

References

Navigating the Safe Handling of Lesinurad-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to proper handling protocols are paramount. This document provides essential, immediate safety and logistical information for the handling of Lesinurad-d4, a deuterated analog of Lesinurad, a URAT1 inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in research.

Essential Safety and Handling Information

The following tables summarize the critical safety information for handling this compound. This information is based on the safety data sheet for Lesinurad, as the deuterated form is expected to have similar physical and chemical hazard properties.

Hazard IdentificationGHS Classification and Precautionary Statements
GHS Pictogram GHS07: Harmful
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
First Aid Measures
General Advice Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.
If Inhaled Supply fresh air; consult a doctor in case of complaints.
In Case of Skin Contact Generally, the product does not irritate the skin.
In Case of Eye Contact Rinse opened eye for several minutes under running water.
If Swallowed Immediately call a doctor.
Personal Protective Equipment (PPE)
Eye/Face Protection Safety glasses with side-shields conforming to EN166.
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Body Protection Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Mechanism of Action: Inhibition of Uric Acid Reabsorption

Lesinurad functions by inhibiting the uric acid transporters URAT1 (Urate Transporter 1) and OAT4 (Organic Anion Transporter 4) in the proximal tubules of the kidneys.[1][2][3] This inhibition prevents the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[4][5]

Lesinurad_Mechanism_of_Action Lesinurad Mechanism of Action in Renal Proximal Tubule cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter GLUT9 GLUT9 Transporter URAT1->GLUT9 Intracellular Transport OAT4 OAT4 Transporter OAT4->GLUT9 Intracellular Transport Uric_Acid_Blood Uric Acid GLUT9->Uric_Acid_Blood Transport to Blood Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Lumen->OAT4 Reabsorption Lesinurad This compound Lesinurad->URAT1 Inhibits Lesinurad->OAT4 Inhibits

Caption: this compound inhibits URAT1 and OAT4 transporters in the kidney.

Experimental Workflow: In Vitro URAT1 Inhibition Assay

The following diagram outlines a general workflow for an in vitro assay to determine the inhibitory activity of this compound on the URAT1 transporter.

URAT1_Inhibition_Assay_Workflow Experimental Workflow for URAT1 Inhibition Assay A 1. Cell Culture HEK293 cells stably expressing hURAT1 are cultured. C 3. Cell Seeding Seed cells into 96-well plates and incubate. A->C B 2. Compound Preparation Prepare serial dilutions of this compound. D 4. Pre-incubation Wash cells and pre-incubate with this compound or vehicle control. B->D C->D E 5. Uric Acid Uptake Add radiolabeled or fluorescent uric acid substrate and incubate. D->E F 6. Stop Reaction Stop uptake by washing with ice-cold buffer. E->F G 7. Cell Lysis Lyse cells to release intracellular contents. F->G H 8. Detection Measure intracellular uric acid concentration (e.g., scintillation counting or fluorescence). G->H I 9. Data Analysis Calculate % inhibition and determine IC50 value. H->I

Caption: A stepwise workflow for assessing URAT1 inhibition in vitro.

Detailed Experimental Protocol: Fluorescence-Based URAT1 Inhibition Assay

This protocol provides a detailed methodology for a common non-radioactive method to assess URAT1 inhibition using a fluorescent substrate.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1)

  • Parental HEK293 cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • 6-Carboxyfluorescein (6-CFL) - fluorescent substrate

  • This compound (test compound)

  • Benzbromarone (positive control inhibitor)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Maintain hURAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates for 24-48 hours.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control (Benzbromarone) in the assay buffer (HBSS). The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically kept below 0.5%.

  • Assay Execution:

    • On the day of the assay, gently wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the diluted test compounds, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

  • Uptake Reaction:

    • Initiate the uptake reaction by adding the fluorescent substrate, 6-Carboxyfluorescein (6-CFL), to each well to a final concentration (e.g., 10 µM).

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Termination of Uptake:

    • Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer.

  • Detection:

    • Lyse the cells by adding cell lysis buffer to each well and incubate for 10 minutes.

    • Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for 6-CFL (e.g., ~492 nm excitation and ~517 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence signal from the parental cells from the signal of the hURAT1-expressing cells to determine URAT1-specific uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of in accordance with local, regional, national, and international regulations for chemical waste. Contact a licensed professional waste disposal service to dispose of this material.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. Dispose of as chemical waste.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container immediately after use.
Liquid Waste (e.g., cell culture media containing the compound) Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. Arrange for chemical waste pickup.

Disclaimer: This information is intended for laboratory research use only and is not for human or veterinary use. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product being used.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.